Oxacalix[4]arene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H16O4 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
2,8,14,20-tetraoxapentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene |
InChI |
InChI=1S/C24H16O4/c1-5-17-13-18(6-1)26-20-8-3-10-22(15-20)28-24-12-4-11-23(16-24)27-21-9-2-7-19(14-21)25-17/h1-16H |
InChI Key |
QHOWMEYTMINRGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=C1)OC3=CC(=CC=C3)OC4=CC=CC(=C4)OC5=CC=CC(=C5)O2 |
Origin of Product |
United States |
Synthetic Methodologies for Oxacalix 1 Arene Scaffolds
Direct Macrocyclization Strategies
Direct macrocyclization, often involving a one-pot reaction between two components, is the most common and efficient approach for synthesizing symmetrical oxacalix researchgate.netarenes. This strategy relies on the statistical probability of the correct number of monomers cyclizing or, more effectively, on thermodynamic or kinetic control to favor the desired macrocycle.
The most prevalent and high-yielding method for synthesizing oxacalix researchgate.netarenes is the bimolecular nucleophilic aromatic substitution (SNAr) reaction. researchgate.net This approach typically involves the condensation of a meta-diphenol derivative (the nucleophile) with a meta-dihalogenated aromatic compound activated by electron-withdrawing groups (the electrophile). acs.org
A significant breakthrough in oxacalix researchgate.netarene chemistry was the discovery that tetranitro-oxacalix researchgate.netarenes could be generated in excellent yields via the room-temperature SNAr reaction of resorcinol (B1680541) derivatives with 1,5-difluoro-2,4-dinitrobenzene (B51812) in the presence of a base. arkat-usa.orgnih.gov The reaction is highly tolerant of various functional groups on the nucleophilic partner, allowing for the synthesis of a wide array of functionalized oxacalix researchgate.netarenes. researchgate.netnih.gov For example, hydroxyl-substituted resorcinols can be used to yield dihydroxyoxacalix researchgate.netarenes. nih.gov The first synthesis of a tetranitro-oxacalix researchgate.netarene using this method was reported in 1966, involving the reaction of resorcinol with 1,5-dichloro-2,4-dinitrobenzene, although yields were modest initially. arkat-usa.org
The general reaction involves a [2+2] cyclocondensation where two molecules of a dihydroxybenzene (or other suitable aromatic diol) react with two molecules of an activated dihaloarene. acs.org The use of 1,5-difluoro-2,4-dinitrobenzene as the electrophile is common, as the fluorine atoms are excellent leaving groups for SNAr reactions. arkat-usa.orgresearchgate.net Bases such as triethylamine (B128534) (TEA) or cesium fluoride (B91410) (CsF) are used to deprotonate the diol, and solvents like dimethylformamide (DMF) or dimethylsulfoxide (DMSO) are typically employed. arkat-usa.orgacs.org
The success of this method is often attributed to thermodynamic product control, where the oxacalix researchgate.netarene is the most stable product, leading to high selectivity and yields that can exceed 90%. acs.orgthieme-connect.com This thermodynamic preference avoids the need for high-dilution conditions that are often necessary in macrocyclization reactions to prevent polymerization. unime.it
| Nucleophile (Diol) | Electrophile | Base | Solvent | Yield (%) | Reference |
| Resorcinol | 1,5-dichloro-2,4-dinitrobenzene | TEA | DMF | Modest | arkat-usa.org |
| Orcinol | 1,5-diethynyl-2,4-difluorobenzene | CsF | DMF | 32 | acs.org |
| Pyrocatechol (B87986) | 1,5-difluoro-2,4-dinitrobenzene | TEA | DMF | 58-82 | arkat-usa.org |
| Hydroquinone (B1673460) | 1,5-difluoro-2,4-dinitrobenzene | TEA | DMF | 58-82 | arkat-usa.org |
| 2,7-Dihydroxynaphthalene (B41206) | 1,5-difluoro-2,4-dinitrobenzene | TEA | DMF | 58-82 | arkat-usa.org |
| (±)-1,1′-Binaphthyl-2,2′-diol | 1,5-difluoro-2,4-dinitrobenzene | N/A | N/A | N/A | unibz.it |
| Orcinol | 1,5-diethynyl-3-(p-tolyl)ethynyl-2,4-difluorobenzene | CsF | DMF | 95 | acs.org |
This table presents examples of SNAr reactions for synthesizing various oxacalix researchgate.netarene scaffolds.
While less common for oxacalix researchgate.netarenes compared to their oxacalix acs.orgarene counterparts, reductive coupling methods have been reported. This strategy involves the intramolecular coupling of precursor molecules. One such method is based on the reductive coupling of silylated derivatives of 2,6-hydroxymethylphenols. beilstein-journals.org Although primarily aimed at synthesizing oxacalix acs.orgarenes, this approach has also been shown to produce oxacalix researchgate.netarenes in modest yields, with the p-tert-butyl derivative reaching up to 42%. beilstein-journals.org The reaction is conducted under high-dilution conditions at low temperatures (−78 °C) to favor the intramolecular cyclization over intermolecular polymerization. beilstein-journals.org Another approach involves the synthesis of homoselenacalix researchgate.netarenes through a [2+2] reductive coupling protocol, which has provided insights into methods that could potentially be adapted for oxacalixarenes. researchgate.net
Fragment Synthesis and Stepwise Coupling Methodologies
Stepwise synthesis provides a rational route to complex, unsymmetrical oxacalix researchgate.netarenes that are inaccessible through direct macrocyclization. This involves preparing linear oligomeric fragments and then cyclizing them in a controlled manner.
A notable example is the "[3+1]" fragment coupling approach. unime.itresearchgate.net In this method, a linear trimeric precursor, often a dihydroxy- or dichloro-terminated trimer, is synthesized first. colby.edu This trimer is then reacted with a suitable monomeric unit (a dihaloarene or a diol, respectively) to close the macrocycle. colby.edu This strategy has been successfully used to create unsymmetrical oxacalix researchgate.netarenes and has also been explored for the synthesis of symmetrical structures from unsymmetrical precursors. rsc.orgnih.gov For instance, an ABAC-type oxacalix researchgate.netarene was prepared using a '3+1' fragment synthesis under kinetically controlled SNAr conditions. researchgate.net
Ullmann fragment-coupling has also been demonstrated as a viable method. This was used to synthesize an oxacalix researchgate.netarene monocarboxylic acid, providing access to derivatives with desired solubility and functionality. researchgate.net Similarly, post-macrocyclization functionalization of oxacalix researchgate.netarenes obtained from one-pot SNAr reactions is a common strategy to introduce diverse functionalities. rsc.orgnih.govacs.org This often involves the reduction of nitro groups, which are common in scaffolds synthesized via SNAr, to amino groups that can be further derivatized. arkat-usa.orgresearchgate.netrsc.org
Strategies for Yield Enhancement and Macrocycle Selectivity
Controlling the outcome of macrocyclization reactions to selectively favor the desired oxacalix researchgate.netarene over other cyclic oligomers or linear polymers is a key challenge. Several strategies have been developed to enhance both yield and selectivity.
The most powerful strategy for selectively forming oxacalix researchgate.netarenes is the use of reaction conditions that operate under thermodynamic control . acs.org In many SNAr-based syntheses, the oxacalix researchgate.netarene is the most thermodynamically stable product. acs.orgcolby.edu By allowing the reaction to reach equilibrium, often by using higher temperatures (e.g., 120 °C in DMSO) or specific bases like cesium fluoride, the initial mixture of kinetic products (including larger macrocycles and polymers) can be converted into the desired tetramer in high yield. acs.orgacs.orgthieme-connect.com For example, the synthesis of oxacalix acs.orgarene acs.orgpyridines is reversible at ambient temperature, highlighting the dynamic nature of the reaction that allows for thermodynamic product selection. thieme-connect.com
Conversely, targeting larger-ring oxacalix[n]arenes (n>4) requires shifting to kinetic product control . This typically involves lower temperatures and shorter reaction times, which trap the initially formed, larger macrocycles before they can revert to the smaller, more stable tetramer. acs.orgacs.org
The choice of reactants, solvent, and base is also critical.
Reactants : The electronic properties of the electrophile and nucleophile significantly influence the reaction. Highly activated electrophiles (e.g., dinitro-substituted) and strong nucleophiles promote efficient reaction. arkat-usa.org The geometry of the building blocks also directs the cyclization.
Solvent : Polar aprotic solvents like DMF and DMSO are standard as they effectively solvate the intermediates in SNAr reactions. arkat-usa.org It has been noted that in some cases, heating the reaction mixture in DMF can lead to a mixture of oligomers, whereas higher temperatures in DMSO can drive the equilibrium towards the oxacalix researchgate.netarene. acs.org
Base : The choice of base can influence the reaction equilibrium. Cesium fluoride is often effective in promoting thermodynamic equilibration, leading to higher yields of the oxacalix researchgate.netarene. acs.org
Finally, microwave-assisted synthesis has emerged as a method to drastically reduce reaction times and, in some cases, improve yields and selectivity for specific isomers, such as the 1,3-disubstituted products of dihomooxacalix researchgate.netarenes. nih.gov
Functionalization and Derivatization of Oxacalix 1 Arene Platforms
Upper-Rim Functionalization Strategies
Modification of the upper rim primarily influences the size and electronic nature of the macrocyclic cavity.
The introduction of various substituents on the upper rim is a key strategy to alter the cavity's properties. The parent oxacalix nih.govarene can be synthesized from precursors already bearing substituents, or these groups can be added post-macrocyclization.
A common method involves the nucleophilic aromatic substitution (SNAr) reaction between a difluorinated aromatic compound and a dihydroxybenzene derivative. For instance, tetranitrooxacalix nih.govarenes can be produced in high yields by reacting 1,5-difluoro-2,4-dinitrobenzene (B51812) with 1,3-dihydroxybenzenes. researchgate.net This reaction is tolerant of various functional groups on the nucleophilic partner. researchgate.net In other synthetic approaches, 1,3-di-tert-butylbenzene (B94130) units have been incorporated in an alternating pattern with dinitrobenzene units to form oxacalix nih.govarene derivatives. researchgate.net The bulky tert-butyl groups were found to increase the stability of the macrocycle against nucleophilic cleavage of the C–O bonds. researchgate.net
Post-cyclization modification is also a viable route. For example, a diiodo-substituted dimethoxycalix nih.govarene was converted into a diphenyl-substituted derivative via irradiation in benzene. utwente.nl This photochemical method provides a direct route to p-phenylcalix nih.govarenes, which are otherwise challenging to synthesize. utwente.nl
| Substituent Type | Example Compound/Method | Purpose/Finding | Reference |
| Aliphatic | 5,17-di-tert-butyl-oxacalix nih.govarene derivatives | Increased macrocycle stability. | researchgate.net |
| Aromatic | 5,17-di-tert-butyl-11,23-diphenylcalix nih.govarene | Creation of a larger, rigid cavity. | utwente.nl |
The attachment of signaling units like fluorophores and chromophores to the upper rim transforms the oxacalix nih.govarene into a chemosensor. These moieties can signal the binding of a guest molecule through changes in their spectroscopic properties.
Pyrene (B120774) is a frequently used fluorophore. A notable example is an oxacalix nih.govarene conjugate with four pyrenyl moieties attached to its upper rim, designed for sensing 2,4,6-trinitrophenol (TNP). acs.org The pyrene units serve both as a fluorescent signaling component and as a structural element to create a cup-shaped cavity suitable for interacting with the guest molecule through π-π stacking. acs.org Another study reported a hexahomotrioxacalix researchgate.netarene functionalized at the upper rim with pyrene, which acted as a highly selective fluorescent sensor for Hg²⁺ ions. frontiersin.orgnii.ac.jp
Azobenzene (B91143) groups, which are well-known chromophores, have also been incorporated. Bowl-like tungsten oxo calix nih.govarenes functionalized with azobenzene moieties have been synthesized and shown to exhibit liquid crystalline properties. acs.org These examples demonstrate how the upper rim can be engineered to create sophisticated molecular sensing devices. mdpi.combohrium.com
| Sensing Moiety | Target Analyte | Sensing Mechanism | Reference |
| Pyrene | 2,4,6-Trinitrophenol (TNP) | Fluorescence enhancement | acs.org |
| Pyrene | Hg²⁺ | Fluorescence quenching | frontiersin.orgnii.ac.jp |
| Azobenzene | (Forms liquid crystals) | Changes in phase behavior upon guest binding | acs.org |
While extensive functionalization with complex ligands is more common on the lower rim, some examples exist for upper-rim modifications, particularly in the broader calixarene (B151959) family. For oxacalix nih.govarenes specifically, this area is less developed, though analogous structures provide a blueprint for potential designs. For instance, crown ethers have been bridged across the upper rim of traditional calix nih.govarenes to create specific ion-binding sites. nih.gov Similarly, the attachment of oligoheteroacenes or porphyrins could create extended π-systems or catalytic centers, respectively, integrated into the oxacalix nih.govarene cavity. The synthesis of oxacalix researchgate.netnaphthalenes, which feature extended aromatic surfaces, suggests a pathway toward integrating larger oligoheteroacene-type structures into the oxacalixarene framework. beilstein-journals.org
Lower-Rim Functionalization Strategies
The phenolic hydroxyl groups of the lower rim are readily functionalized, allowing for the introduction of a wide variety of binding sites and modulating the macrocycle's conformation and solubility.
The introduction of amide and ureido groups at the lower rim is a powerful strategy for creating receptors, particularly for anions. These groups are excellent hydrogen bond donors.
Tetraamido-oxacalix nih.govarene derivatives have been synthesized by reacting tetraamino-oxacalix nih.govarene with various acid chlorides, such as butyryl chloride and benzoyl chloride. researchgate.net These derivatives often adopt a 1,3-alternate conformation and can form complex supramolecular structures, like dimerized capsules, through intermolecular hydrogen bonding. researchgate.net In other work, dihomooxacalix nih.govarene amide derivatives were synthesized from ester precursors by reacting them with amines like ethanolamine (B43304) or ethylenediamine. nih.gov
Ureido-functionalized oxacalix nih.govarenes are particularly effective anion receptors. researchgate.netmdpi.com Dihomooxacalix nih.govarene derivatives bearing two phenylurea groups on the lower rim have been synthesized and studied for their anion binding properties. researchgate.netnih.gov The introduction of electron-withdrawing groups (like -CF₃ or -NO₂) on the phenylurea moiety enhances the acidity of the N-H protons, leading to stronger anion binding. nih.gov Fluorescent versions have been created by incorporating naphthyl(thio)ureido groups, which can signal anion binding through changes in fluorescence. nih.gov
| Compound | Anion | log Kₐₛₛ | Solvent | Reference |
| p-tert-butyldihomooxacalix nih.govarene-diphenylurea | F⁻ | 2.70 | CDCl₃ | researchgate.net |
| p-tert-butyldihomooxacalix nih.govarene-diphenylthiourea | F⁻ | 2.75 | CDCl₃ | researchgate.net |
| Dihomooxacalix nih.govarene-di(p-CF₃-phenylurea) | F⁻ | 3.86 | CDCl₃ | nih.gov |
| Dihomooxacalix nih.govarene-di(p-NO₂-phenylurea) | F⁻ | 4.25 | CDCl₃ | nih.gov |
| Dihomooxacalix nih.govarene-dinaphthylurea | F⁻ | 3.51 | (CD₃)₂SO | nih.gov |
The lower rim can be functionalized with anionic groups, such as carboxylates, to enhance water solubility and create binding sites for cationic guests. This is typically achieved through a two-step process: O-alkylation of the phenolic hydroxyls with an alkyl halide bearing an ester group, followed by hydrolysis of the ester.
For example, p-tert-butyl dihomooxacalix nih.govarene can be reacted with bromoethylacetate to yield the corresponding ester derivative. nih.gov The hydrolysis of these ester groups can sometimes be challenging under basic conditions, but methods using acid hydrolysis have been developed to produce the desired carboxyl-substituted oxacalix nih.govarenes. researchgate.netrsc.org A water-soluble tetrabutylammonium (B224687) salt of a carboxyl-substituted oxacalix nih.govarene was shown to detect the herbicide paraquat (B189505) in aqueous media. researchgate.net This demonstrates how lower-rim derivatization can render the typically organic-soluble oxacalixarene platform functional in aqueous environments.
Alkylation and Heteroatom-Bridged Modifications
Alkylation of the phenolic hydroxyl groups on the lower rim is a primary method for modifying the solubility, conformation, and binding properties of oxacalix researchgate.netarenes. The outcomes of these reactions are highly dependent on the reagents, base, and solvent systems employed.
Classical base-promoted alkylation is a common strategy. For instance, the alkylation of 25,27-dihydroxy-tetranitro-oxacalix researchgate.netarene with propyl iodide in the presence of potassium carbonate (K₂CO₃) in acetonitrile (B52724) has been shown to yield the corresponding dialkylated products, albeit in modest yields of 20–40%. tandfonline.com This method highlights a successful, though sometimes low-yielding, pathway to ether derivatives. tandfonline.com Similarly, the O-alkylation of p-tert-butyldihomooxacalix researchgate.netarene with reagents like N-(bromopropyl)- or N-(bromoethyl)phthalimides using K₂CO₃ in acetonitrile can produce both mono- and di-substituted derivatives. nih.gov The use of ultrasound irradiation has also been explored to promote alkylation, as seen in the reaction of p-tert-butyl dihomooxacalix researchgate.netarene with bromoethylacetate in acetone (B3395972), leading to the corresponding ester derivative in high yield. frontiersin.org
However, certain standard alkylation methods may not be universally effective. Attempts to alkylate 25,27-dihydroxy-tetranitro-oxacalix researchgate.netarene using alcohols under Mitsunobu conditions (utilizing triphenylphosphine/diethyl azodicarboxylate) were unsuccessful, likely due to the low acidity of the phenolic hydroxyl groups compared to those in related macrocycles like thiacalix researchgate.netarenes. tandfonline.com
The term "heteroatom-bridged modifications" in the context of post-synthesis alteration of the oxacalix researchgate.netarene backbone is not a common strategy. Instead, the introduction of different heteroatoms into the macrocyclic framework is achieved during the initial synthesis. By selecting different precursors, analogs such as thiacalix researchgate.netarenes (sulfur bridges) and azacalix researchgate.netarenes (nitrogen bridges) can be constructed. researchgate.netacs.org These related macrocycles are synthesized via nucleophilic aromatic substitution (SNAr) reactions, similar to oxacalix researchgate.netarenes, but utilize sulfur or nitrogen-containing nucleophiles. researchgate.netarkat-usa.org For example, thiacalix researchgate.netarenes can be prepared by reacting p-tert-butylphenol with elemental sulfur and a base. researchgate.net This approach allows for fundamental changes to the electronic properties and coordination capabilities of the calixarene core.
| Oxacalix researchgate.netarene Precursor | Alkylating Agent | Base/Solvent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| p-tert-Butyldihomooxacalix researchgate.netarene | N-(bromopropyl)phthalimide / N-(bromoethyl)phthalimide | K₂CO₃ / Acetonitrile / Reflux | Mono- and distal di-substituted phthalimides | Varies | nih.gov |
| p-tert-Butyl dihomooxacalix researchgate.netarene | Bromoethylacetate | Acetone / 55°C / Ultrasound | Dihomooxacalix researchgate.netarene ester | 95.6% | frontiersin.org |
| 25,27-Dihydroxy-tetranitro-oxacalix researchgate.netarene | Propyl iodide | K₂CO₃ / Acetonitrile / 80°C, 12h | Di-propoxy-tetranitro-oxacalix researchgate.netarene | 20–40% | tandfonline.com |
| 25,27-Dihydroxy-tetranitro-oxacalix researchgate.netarene | Various alcohols | TPP/DEAD (Mitsunobu conditions) | No reaction | 0% | tandfonline.com |
Multi-Functionalization and Regioselective Synthesis
Achieving complex functionality and controlling the substitution pattern on the oxacalix researchgate.netarene framework are critical for developing sophisticated host molecules and functional materials.
Multi-functionalization often proceeds via a post-macrocyclization strategy, starting with a robust and highly functionalized precursor. A widely used precursor is tetranitro-oxacalix researchgate.netarene, which can be synthesized in high yield. researchgate.netnih.gov The nitro groups are particularly useful as they can be readily converted into other functionalities. A common synthetic sequence involves the reduction of the four nitro groups to form a tetraamino-oxacalix researchgate.netarene. arkat-usa.orgrsc.org This reduction is typically achieved using reagents like Raney-nickel. arkat-usa.org The resulting amino groups serve as versatile handles for further derivatization. For example, they can be acylated or reacted with isocyanates to produce tetraamido or tetraureido-oxacalix researchgate.netarenes, respectively. arkat-usa.orgrsc.org This multi-step approach provides access to a diverse range of derivatives with tailored properties for applications such as anion binding. rsc.orgrsc.org
Regioselective synthesis refers to the ability to functionalize specific positions on the calixarene scaffold, such as the distal (1,3) or proximal (1,2) positions of the lower rim hydroxyls. This control is crucial for creating receptors with specific cavity shapes and binding site arrangements. O-alkylation reactions on dihomooxacalix researchgate.netarenes have been shown to afford mainly the distal (1,3) di-substituted derivatives, indicating an inherent selectivity in the system. nih.gov The synthesis of both 1,3-di- and mono-substituted sulfur-containing Schiff base derivatives has also been reported, highlighting the possibility of controlling the degree of substitution. frontiersin.org
The synthesis of inherently chiral calixarenes, which lack a plane of symmetry, can be achieved through the regioselective assembly of different aromatic monomers. acs.org For instance, diazadioxacalix researchgate.netarenes with an alternating nitrogen/oxygen bridge pattern can be constructed in a single step through regioselective SNAr reactions. acs.orgacs.org This demonstrates that regiocontrol can be exerted during the macrocyclization step itself, allowing for the creation of unsymmetrical and chiral structures. Furthermore, fragment coupling strategies have been developed to synthesize symmetrical oxacalix researchgate.netarenes from unsymmetrically substituted precursors, providing another powerful tool for controlled synthesis. rsc.orgrsc.org
| Strategy | Precursor | Reaction Sequence | Outcome | Reference |
|---|---|---|---|---|
| Multi-Functionalization | Tetranitro-oxacalix researchgate.netarene | 1. Reduction of nitro groups (e.g., Raney-nickel). 2. Derivatization of amino groups (e.g., acylation, reaction with isocyanate). | Tetraamino-, Tetraamido-, or Tetraureido-oxacalix researchgate.netarenes | rsc.org, arkat-usa.org |
| Regioselective Alkylation | p-tert-Butyldihomooxacalix researchgate.netarene | O-alkylation with N-(bromoalkyl)phthalimides. | Mainly distal (1,3) di-substituted products. | nih.gov |
| Regioselective Cyclization | Aromatic diols and 1,5-difluoro-2,4-dinitrobenzene | One-pot SNAr reaction. | Highly functionalized oxacalix researchgate.netarenes. | researchgate.net |
| Fragment Coupling | Unsymmetrically substituted precursors | Multi-step fragment coupling approach. | Symmetrically substituted oxacalix researchgate.netarenes. | rsc.org, rsc.org |
Conformational Dynamics and Structural Elucidation of Oxacalix 1 Arenes
Preferred Conformations in Solution and Solid State
Oxacalix mdpi.comarenes can adopt several distinct conformations, with the most prevalent being the 1,3-alternate , saddle-like , cone , boat-shaped , and in some cases, a chair (zigzag) or flattened 1,2-alternate conformation. acs.orgcore.ac.uk The specific conformation adopted is influenced by a variety of factors including the substitution pattern on the aromatic rings, the nature of the solvent, and the presence of guest molecules. mdpi.comnih.gov
In the solid state, the 1,3-alternate conformation is frequently observed for many oxacalix mdpi.comarene derivatives. researchgate.netresearchgate.netrsc.org This conformation is characterized by two adjacent aromatic rings pointing up and the other two pointing down, often resulting in a saddle-like shape. arkat-usa.orgresearchgate.net X-ray diffraction studies have confirmed the 1,3-alternate conformation for numerous oxacalix mdpi.comarenes, including those with tetraamido and carboxyl substituents. researchgate.netresearchgate.netfigshare.com Unsubstituted oxacalix mdpi.comarene has been shown to crystallize in two polymorphic forms, both of which exhibit twisted 1,3-alternate structures with S4 and C2 symmetry. iucr.orgnih.gov This preference for the 1,3-alternate conformation is often attributed to the desire to maintain conjugation between the bridging oxygen atoms and the electron-deficient aromatic rings. acs.orgarkat-usa.org
However, other conformations are also accessible. For instance, oxacalix mdpi.comarenes incorporating hydroquinone (B1673460) or 4,4'-dihydroxybiphenyl (B160632) spacers have been found to adopt boat-shaped conformations. researchgate.netarkat-usa.orgresearchgate.netcnr.it A chair (zigzag) conformation has been identified for a specific tetraamido oxacalix mdpi.comarene through X-ray single crystal analysis. researchgate.netrsc.org In some instances, particularly with dihydroxy-substituted derivatives, a flattened 1,2-alternate conformation has been observed in the solid state. acs.org The cone conformation, while common for traditional calix mdpi.comarenes, is less frequently the most stable form for oxacalix mdpi.comarenes but can be induced. mdpi.comnih.gov
In solution, the conformational landscape can be more complex. While the 1,3-alternate (saddle-like) conformation is often the preferred state in solution for many derivatives, as suggested by ¹H NMR data and computational studies, the molecule can exhibit significant conformational mobility. arkat-usa.orgresearchgate.netfigshare.comresearchgate.net For example, a carboxyl-substituted oxacalix mdpi.comarene was found to adopt a 1,3-alternate conformation in both the solid-state and in methanol (B129727) solution. figshare.comtandfonline.com The high-field chemical shifts observed for the interior protons on the electrophilic aromatic rings in ¹H NMR spectra are a characteristic indicator of the 1,3-alternate conformation, arising from the shielding effect of the adjacent aromatic rings. acs.orgrsc.org
Table 1: Predominant Conformations of Selected Oxacalix mdpi.comarene Derivatives
| Derivative | Predominant Conformation(s) | Method of Determination |
|---|---|---|
| Unsubstituted Oxacalix mdpi.comarene | Twisted 1,3-alternate (S4 and C2 symmetry) | X-ray Crystallography iucr.orgnih.gov |
| Tetraamido-oxacalix mdpi.comarene | 1,3-alternate (saddle-like) | ¹H NMR, X-ray Crystallography researchgate.net |
| Tetra-N-(1-octyl)ureido-oxacalix mdpi.comarenes (with pyrocatechol (B87986), resorcinol (B1680541), 2,7-dihydroxynaphthalene (B41206) spacers) | Saddle-shaped | ¹H NMR, Ab initio calculations researchgate.netarkat-usa.org |
| Tetra-N-(1-octyl)ureido-oxacalix mdpi.comarenes (with hydroquinone, 4,4'-dihydroxybiphenyl spacers) | Boat-shaped | ¹H NMR, Ab initio calculations researchgate.netarkat-usa.orgresearchgate.netcnr.it |
| Tetraamido oxacalix mdpi.comarene (specific derivative) | Chair (zigzag) | X-ray Crystallography researchgate.netrsc.org |
| Carboxyl-substituted oxacalix mdpi.comarene | 1,3-alternate | X-ray Crystallography, Computational Data figshare.comtandfonline.com |
| 26,28-Dihydroxyoxacalix mdpi.comarenes | 1,3-alternate | X-ray Crystallography, ¹H NMR acs.org |
| Oxacalix mdpi.comarene with meta-phenylene and para-phenylene linkers | Face-to-face orientation of p-phenylene rings | X-ray Crystallography mdpi.com |
Conformational Mobility and Inversion Barriers
A key characteristic of oxacalix mdpi.comarenes is their conformational mobility, which arises from the rotation of the aromatic rings through the macrocyclic annulus. unime.it The energy barrier for this inversion process determines the conformational stability at a given temperature. Compared to their all-carbon bridged calix mdpi.comarene counterparts, oxacalix researchgate.netarenes have a significantly lower inversion barrier, with a ∆G≠ of less than 38 kJ mol⁻¹ in CDCl₃, in contrast to 66 kJ mol⁻¹ for the analogous calix mdpi.comarene. beilstein-journals.org
Variable-temperature NMR studies are a powerful tool for probing the conformational dynamics and determining the inversion barriers of these macrocycles. researchgate.net For traditional calix mdpi.comarenes, these studies have shown that at higher temperatures, the protons of the bridging methylene (B1212753) groups become topologically equivalent due to rapid conformational inversion. unime.it The inversion barrier in calix mdpi.comarenes is influenced by the number of hydroxyl groups, with more hydroxyl groups leading to a higher barrier. researchgate.net While specific inversion barrier values for oxacalix mdpi.comarenes are less commonly reported in the literature compared to their calixarene (B151959) cousins, the principles of conformational mobility remain similar. The introduction of heteroatoms like oxygen into the bridge can be expected to alter these barriers due to changes in bond lengths, angles, and electronic effects. mdpi.com
Influence of Substituents on Conformational Preferences
The nature and position of substituents on the aromatic rings of oxacalix mdpi.comarenes play a crucial role in dictating their preferred conformation. arkat-usa.org Bulky substituents, such as tert-butyl groups, can hinder the rotation of the aromatic rings, thereby influencing the conformational equilibrium. beilstein-journals.org For instance, while some unsubstituted oxacalix mdpi.comarenes adopt a distorted 1,3-alternate conformation, the introduction of pendant electron-withdrawing groups can potentially alter this preference. acs.org
The type of aromatic diol used in the synthesis of oxacalix mdpi.comarenes has a profound impact on the resulting conformation. Derivatives incorporating pyrocatechol, resorcinol, and 2,7-dihydroxynaphthalene spacers tend to favor saddle-shaped (1,3-alternate) conformations. researchgate.netarkat-usa.org In contrast, the use of hydroquinone and 4,4'-dihydroxybiphenyl as spacers leads to the adoption of boat-shaped conformations. researchgate.netarkat-usa.orgresearchgate.netcnr.it
Host Conformational Adaptability in Molecular Recognition
The ability of oxacalix mdpi.comarenes to adapt their conformation upon binding with a guest molecule is a cornerstone of their utility in molecular recognition and host-guest chemistry. mdpi.com This "induced fit" mechanism allows the host to optimize its shape to achieve a strong and selective interaction with the guest. researchgate.net
The pincer-like 1,3-alternate conformation is often essential for efficient host-guest interactions, creating a well-defined binding cavity. researchgate.net For instance, a water-soluble tetrabutylammonium (B224687) derivative of a carboxyl-substituted oxacalix mdpi.comarene, which adopts a 1,3-alternate conformation, is capable of detecting the herbicide paraquat (B189505). figshare.com It is hypothesized that the 1,3-alternate conformation is a prerequisite for strong binding in protic solvents, where two aromatic units and the carboxyl group of a third form a defined binding cavity for the cationic guest. tandfonline.com
The conformational flexibility of oxacalix mdpi.comarenes allows them to act as "molecular transformers," capable of hosting a wide range of organic cations by selecting the most suitable conformer from an interconvertible set. researchgate.net An oxatub mdpi.comarene, a naphthalene-based analogue, possesses four distinct conformers, each with a deep cavity, and different guests select one or a combination of these conformers. rsc.org This conformational response to the guest's structure maximizes the binding affinity. rsc.org
The binding of a guest can also induce a conformational change in the host. For example, a calix mdpi.comarene-based fluorescent sensor in a cone conformation was observed to switch to a "pinched cone" conformation upon complexation with copper(II) ions. bohrium.com In the case of a di-naphthoylated oxacalix mdpi.comarene, the nitro groups and naphthoyl groups stabilize the cerium inclusion complex in the 1,3-alternate conformation. rsc.org The interaction between the carboxylate group of an oxacalix mdpi.comarene host and the ammonium (B1175870) group of a guest can trigger π-π interactions between the host and guest, further stabilizing the complex. rsc.org This interplay between host conformation and guest binding underscores the sophisticated molecular recognition capabilities of oxacalix mdpi.comarenes.
Host Guest Chemistry and Molecular Recognition by Oxacalix 1 Arene Receptors
Cation Recognition Mechanisms
The electron-rich cavity and the potential for introducing specific binding sites make oxacalix researchgate.netarenes highly effective receptors for various cationic species. Their recognition ability is influenced by the macrocycle's conformation, the nature of its functional groups, and the size and charge of the guest cation.
Oxacalix researchgate.netarene derivatives have demonstrated a pronounced ability to bind ammonium (B1175870) and a variety of substituted ammonium cations. The binding strength is significantly influenced by the substituents on the guest molecule. rsc.orgrsc.org Studies on an oxacalix researchgate.netarene monocarboxylic acid show that it can effectively detect the herbicide paraquat (B189505) in both aqueous and methanol (B129727) solutions. researchgate.net The interaction is largely driven by ion-pair formation between the host's carboxylate group and the guest's ammonium group, supplemented by π-π interactions when aromatic groups are present on the guest. nih.govrsc.org For instance, the binding strength increases notably with the incorporation of aromatic groups in the ammonium guest substituents. rsc.org
A polycationic oxacalix researchgate.netarene has been shown to act as "molecular tweezers," capable of recognizing and binding dicationic guests like methyl viologen in water, despite electrostatic repulsion. unime.it Binding occurs within the π-rich cleft formed by two facing resorcinol (B1680541) rings, with the tricationic form of the host showing the highest affinity. unime.it This same receptor can also recognize neutral aromatic guests such as 2,7-dihydroxynaphthalene (B41206), where hydrophobic interactions play a key role in complex formation. tandfonline.com The steric hindrance around the ammonium group in the guest structure is another critical factor, modulating the binding strength. semanticscholar.org
| Oxacalix researchgate.netarene Host | Guest Cation | Solvent | Association Constant (Kₐ) (M⁻¹) | Reference |
|---|---|---|---|---|
| Oxacalix researchgate.netarene monocarboxylic acid derivative | Paraquat | Methanol | 2020 ± 70 | researchgate.net |
| Oxacalix researchgate.netarene monocarboxylic acid derivative | Paraquat | Aqueous (neutral pH) | 111 ± 3 | researchgate.net |
| Polycationic oxacalix researchgate.netarene (tricationic form) | Methyl Viologen | Water | 253 ± 50 | unime.it |
| Oxacalix researchgate.netarene monocarboxylic acid | Benzylammonium | Methanol-d₄ | 1000 ± 50 | rsc.org |
| Oxacalix researchgate.netarene monocarboxylic acid | Adamantylammonium | Methanol-d₄ | 200 ± 10 | rsc.org |
Derivatives of p-tert-butyldihomooxacalix researchgate.netarene have been extensively studied for their complexation with alkali (e.g., Na⁺, K⁺) and alkaline earth metal (e.g., Ca²⁺, Ba²⁺) cations. researchgate.netrsc.org The binding efficiency and selectivity are heavily dependent on the functional groups attached to the lower rim of the macrocycle and its conformation. researchgate.net
Tetraketone derivatives in a cone conformation exhibit high extraction and complexation levels for alkali cations, showing a preference for K⁺ and Na⁺. researchgate.net For alkaline earth cations, these same compounds show strong peak selectivity for Ba²⁺ in extraction experiments but plateau selectivity for Ca²⁺, Sr²⁺, and Ba²⁺ in complexation studies. researchgate.net In contrast, a methylketone derivative fixed in a partial cone conformation is a poor binder for all these cations. researchgate.net
A tetra(2-pyridylmethoxy) derivative of p-tert-butyldihomooxacalix researchgate.netarene shows low extraction efficiency for hard alkali and alkaline earth metal cations in methanol, but the complexation levels increase significantly in acetonitrile (B52724), with the highest stability observed for Ca²⁺. rsc.org The compatibility between the cation's ionic radius and the size of the calixarene (B151959) cavity is a crucial factor; calix researchgate.netarene derivatives typically form more stable complexes with smaller cations like Na⁺ and Ca²⁺. nih.gov
| Oxacalix researchgate.netarene Host | Cation | Measurement | Value | Reference |
|---|---|---|---|---|
| p-tert-Butyldihomooxacalix researchgate.netarene tetraketone (cone) | Na⁺ | Extraction (%E) | 85 | researchgate.net |
| p-tert-Butyldihomooxacalix researchgate.netarene tetraketone (cone) | K⁺ | Extraction (%E) | 85 | researchgate.net |
| p-tert-Butyldihomooxacalix researchgate.netarene tetraketone (cone) | Ba²⁺ | Extraction (%E) | 96 | researchgate.net |
| p-tert-Butyldihomooxacalix researchgate.netarene tetra(2-pyridylmethoxy) | Ca²⁺ | log K (Acetonitrile) | > 5.5 | rsc.org |
| p-tert-Butyldihomooxacalix researchgate.netarene tetra(2-pyridylmethoxy) | K⁺ | log K (Acetonitrile) | 4.53 | rsc.org |
Functionalized oxacalix researchgate.netarenes have emerged as highly selective and sensitive fluorescent sensors for lanthanide and transition metal ions. rsc.orgrsc.org A di-naphthoylated oxacalix researchgate.netarene (DNOC) was developed as a fluorescent sensor for the detection of Cerium(III). researchgate.netrsc.org The sensing mechanism involves the formation of a DNOC-Ce(III) complex, which leads to a significant decrease in the emission intensity of the host molecule. rsc.org This sensor exhibits a linear detection range from 18 nM to 2 µM with no competitive interference from other common divalent and trivalent ions. researchgate.netrsc.org
For transition metals, a novel rhodamine–tren-appended oxacalix researchgate.netarene (RTOC) has been introduced as a dual-readout sensor for the selective recognition of Mercury(II) ions. rsc.orgrsc.org Upon interaction with Hg²⁺, the probe shows a distinct color change from yellow to pink and a "turn-on" fluorescence response. rsc.orgrsc.org This is attributed to the Hg²⁺-induced opening of the spirolactam ring at the rhodamine B sites. rsc.org The sensor is highly sensitive, with a lower limit of detection of 20.5 nM. rsc.orgrsc.org Furthermore, disulfonic acid functionalized oxacalix researchgate.netarene appended silver nanoparticles (DSOC@AgNPs) have also been developed for the rapid and sensitive detection of mercury ions, with a detection limit of 12 nM. x-mol.net
| Oxacalix researchgate.netarene Sensor | Target Ion | Sensing Method | Detection Limit | Reference |
|---|---|---|---|---|
| Di-naphthoylated oxacalix researchgate.netarene (DNOC) | Ce(III) | Fluorescence Quenching | 18 nM | researchgate.netrsc.org |
| Rhodamine–tren-appended oxacalix researchgate.netarene (RTOC) | Hg(II) | "Turn-on" Fluorescence | 20.5 nM | rsc.orgrsc.org |
| Disulfonic acid functionalized oxacalix researchgate.netarene@AgNPs | Hg(II) | Colorimetric | 12 nM | x-mol.net |
Anion Recognition Selectivity
The adaptable framework of oxacalix researchgate.netarenes also allows for the design of receptors that can selectively bind anions. This is typically achieved by incorporating hydrogen-bond donor groups, such as amides or ureas, or Lewis acidic sites into the macrocyclic structure.
Oxacalix researchgate.netarene-based chemosensors have shown remarkable selectivity for halide anions, particularly fluoride (B91410). An anthraquinone-appended oxacalix researchgate.netarene (DAQOC) was synthesized and found to be a selective sensor for F⁻ ions. researchgate.netias.ac.in The presence of fluoride causes a quenching of over 79% in the fluorescence emission due to an intermolecular charge transfer (ICT) process. researchgate.netresearchgate.net The sensing mechanism involves the deprotonation of the N–H protons of the receptor by the basic fluoride ion, which is confirmed by the disappearance of the corresponding NMR signal. researchgate.netias.ac.in This sensor has a detection limit of 1.23 µM for fluoride. ias.ac.in
Another approach involves a metal-complexed oxacalix researchgate.netarene. A rhodamine B functionalized oxacalix researchgate.netarene, when complexed with Al³⁺, acts as a recyclable probe for the detection of aqueous fluoride with a detection limit as low as 21 ppb. nih.govdntb.gov.ua
| Oxacalix researchgate.netarene Sensor | Target Anion | Sensing Mechanism | Detection Limit | Reference |
|---|---|---|---|---|
| Anthraquinone appended oxacalix researchgate.netarene (DAQOC) | F⁻ | Fluorescence Quenching (ICT) / Deprotonation | 1.23 µM | researchgate.netias.ac.in |
| Pyrene (B120774) functionalized oxacalix researchgate.netarene (DPOC) | CN⁻ | Colorimetric / Fluorescence / Deprotonation | 1.7 µM | researchgate.netnih.gov |
| Rhodamine B functionalized oxacalix researchgate.netarene-Al³⁺ complex | F⁻ | "Turn-off" Fluorescence | 21 ppb | nih.govdntb.gov.ua |
Oxacalix researchgate.netarene receptors have also been designed to target oxoanions and carboxylates. Dihomooxacalix researchgate.netarene derivatives functionalized with urea (B33335) groups are efficient receptors for anions, with binding strength increasing with the anion's basicity. nih.gov These receptors show the strongest complexation with fluoride, followed by oxoanions like acetate (B1210297) (AcO⁻) and benzoate (B1203000) (BzO⁻). nih.gov The anions are bound via four hydrogen bonds from the urea groups, sitting in a cavity formed by the four N-H protons. nih.gov
For sensing environmentally relevant oxoanions, an oxacalix researchgate.netarene-Ce(III) complex has been utilized for the selective detection of arsenate (As(V)) and chromate (B82759) (Cr(VI)) in aqueous media. dntb.gov.ua Similarly, a rhodamine B functionalized oxacalix researchgate.netarene complexed with Fe³⁺ was used to detect arsenate with a detection limit of 1.92 ppb. nih.govdntb.gov.ua The complexation of an unsubstituted oxacalix researchgate.netarene with benzoic acid has also been analyzed, demonstrating the host's ability to interact with carboxylate guests through weak supramolecular interactions. ut.ee
| Oxacalix researchgate.netarene Host/Sensor | Target Anion | Association Constant (Kₐ) (M⁻¹) / Detection Limit | Reference |
|---|---|---|---|
| Dihomooxacalix researchgate.netarene-bis(urea) | Acetate (AcO⁻) | 1.6 x 10⁴ | nih.gov |
| Dihomooxacalix researchgate.netarene-bis(urea) | Benzoate (BzO⁻) | 1.1 x 10⁴ | nih.gov |
| Rhodamine B functionalized oxacalix researchgate.netarene-Fe³⁺ complex | Arsenate | 1.92 ppb | nih.govdntb.gov.ua |
| Oxacalix researchgate.netarene-Ce(III) complex | Arsenate (As(V)) | Selective Detection | dntb.gov.ua |
| Oxacalix researchgate.netarene-Ce(III) complex | Chromate (Cr(VI)) | Selective Detection | dntb.gov.ua |
Nitroaromatic Compound and Other Organic Anion Detection
Modified oxacalix mdpi.comarenes have been developed as highly effective chemosensors for the detection of nitroaromatic compounds (NACs), which are common components of explosives, and other organic anions. nanobioletters.com The tunable cavity and the potential for functionalization make oxacalix mdpi.comarenes an ideal platform for creating receptors with high selectivity and sensitivity. researchgate.net
Researchers have designed various structural motifs of oxacalix mdpi.comarenes to target specific nitroaromatic explosives. nanobioletters.comarkat-usa.org For instance, a dinaphthoylated oxacalix mdpi.comarene (DNOC) has been shown to be a novel fluorescent receptor for the selective detection of several nitroaromatic compounds, including N-methyl-4-nitroaniline (MNA), 2,4-dinitrotoluene (B133949) (2,4-DNT), 2,3-dinitrotoluene (B167053) (2,3-DNT), and 4-nitrotoluene (B166481) (4-NT). nih.govresearchgate.net Similarly, a bi-naphthylated oxacalix mdpi.comarene (BNOC) was developed as a fluorescence probe for the selective recognition of 4-NT and 2,3-DNT, with computational studies indicating that strong π-π interactions between the host and guest are responsible for this selectivity. researchgate.net The limits of detection (LOD) for 4-NT and 2,3-DNT using BNOC were determined to be 34.1 nM and 36.7 nM, respectively. researchgate.netresearchgate.net
Other functionalized oxacalix mdpi.comarenes, such as FON3PPh and PON3PPh, exhibit preferential binding towards 4-nitrotoluene (4-NT) and 2,6-dinitrotoluene (B127279) (2,6-DNT). nanobioletters.comresearchgate.net The binding constants for FON3PPh with 4-NT and PON3PPh with 2,6-DNT were found to be 1.15 × 10⁴ M⁻¹ and 3.02 × 10⁴ M⁻¹, respectively. nanobioletters.com A pyrene-appended supramolecular assembly (PAOC) also functions as a fluorescent chemosensor for nitroaromatics like 4-nitrophenol (B140041) (4NP) and 2,4,6-trinitrophenol (TNP). researchgate.netresearchgate.net Furthermore, an oxacalix mdpi.comarene-based receptor, DAQTNOC, has demonstrated selective detection of N-methyl-p-nitroaniline (MNA). nanobioletters.com
Beyond nitroaromatics, oxacalix mdpi.comarenes are adept at detecting other organic species. A novel bidansylated oxacalix mdpi.comarene (BDO) has been utilized as a fluoroionophore for the selective determination of the herbicide pendimethalin, with a linear detection range between 0.4 μM and 20 μM. rsc.orgscispace.com For anion detection, a pyrene-functionalized oxacalix mdpi.comarene (DPOC) serves as a dual readout sensor for cyanide ions. researchgate.netnih.govresearchgate.net This receptor shows excellent selectivity, with detection confirmed by a significant color change from light yellow to pink and a detection limit of 1.7µM. nih.govresearchgate.net The sensing mechanism involves the deprotonation of an -NH proton on the receptor upon interaction with the cyanide ion. nih.gov
Table 1: Detection of Nitroaromatic Compounds and Organic Anions by Oxacalix mdpi.comarene Receptors
| Receptor | Analyte(s) | Key Findings | Citations |
|---|---|---|---|
| BNOC | 4-Nitrotoluene (4-NT), 2,3-Dinitrotoluene (2,3-DNT) | Selective fluorescence probe. LOD for 4-NT is 34.1 nM and for 2,3-DNT is 36.7 nM. | researchgate.netresearchgate.net |
| DNOC | MNA, 2,4-DNT, 2,3-DNT, 1,3-DNB, 2,6-DNT, 4-NT | Selective fluorescent receptor in acetonitrile. | nih.govresearchgate.net |
| FON3PPh | 4-Nitrotoluene (4-NT) | Binding constant of 1.15 × 10⁴ M⁻¹. LOD of 2.4 μM. | nanobioletters.comresearchgate.net |
| PON3PPh | 2,6-Dinitrotoluene (2,6-DNT) | Binding constant of 3.02 × 10⁴ M⁻¹. LOD of 0.1 μM. | nanobioletters.comresearchgate.net |
| PAOC | 4-Nitrophenol (4NP), 2,4,6-Trinitrophenol (TNP) | Fluorescent chemosensor for selective detection. | researchgate.netresearchgate.net |
| BDO | Pendimethalin | Selective determination with a linear detection range of 0.4 μM to 20 μM. | rsc.orgscispace.com |
| DPOC | Cyanide (CN⁻) | Selective dual readout sensor. LOD of 1.7 µM. Causes color change. | nih.govresearchgate.net |
Neutral Molecule Encapsulation and Binding
The unique, pre-organized cavities of oxacalix mdpi.comarenes make them excellent hosts for the encapsulation and recognition of neutral molecules. beilstein-journals.org Their ability to form inclusion complexes is not limited to ionic guests; they also exhibit significant affinity for uncharged species, including solvent molecules and other small organic compounds. beilstein-journals.orgresearchgate.net
Small Organic Molecule Recognition
Oxacalix mdpi.comarenes have demonstrated the ability to recognize and bind small, neutral organic molecules, particularly those that are π-electron rich. A water-soluble, polycationic oxacalix mdpi.comarene was found to recognize the neutral aromatic guest 2,7-dihydroxynaphthalene in water. researchgate.netunime.it NMR studies combined with semi-empirical calculations showed that the π-rich guest nestles within the aromatic cleft of the oxacalix mdpi.comarene host. unime.it The broader family of calixarenes, including oxa-derivatives, has shown complexation ability towards various neutral molecules such as alcohols, ketones, and nitriles, highlighting their versatility as molecular receptors. beilstein-journals.org
Intermolecular Forces Governing Host-Guest Complexation
The formation and stability of host-guest complexes involving oxacalix mdpi.comarene receptors are dictated by a variety of non-covalent intermolecular forces. jchr.org The precise nature and strength of these interactions depend on the specific structures of both the host and the guest. Among the most significant forces are π-π stacking interactions and hydrogen bonding networks. jchr.orgrsc.orgmdpi.com
π-π Stacking Interactions
π-π stacking is a crucial stabilizing force in the complexation of aromatic guests by oxacalix mdpi.comarenes. This interaction arises from the attractive, non-covalent forces between aromatic rings. For instance, the recognition of the paraquat dication by a water-soluble polycationic oxacalix mdpi.comarene is attributed to a balance between electrostatic repulsion and attractive π-stacking interactions. rsc.orgrsc.org Computational studies have also highlighted the importance of π-π stacking. The selective sensing of 4-nitrotoluene and 2,3-dinitrotoluene by a bi-naphthylated oxacalix mdpi.comarene (BNOC) is driven by strong π-π interactions between the host and the guest molecules. researchgate.net In some systems, π-π interactions appear to work in concert with other forces; for example, it has been hypothesized that the complexation between an oxacalix mdpi.comarene carboxylate and certain ammonium guests is initiated by electrostatic interactions, which then facilitate subsequent T-shaped π-π interactions. rsc.org However, π-π interactions are not universally present in all oxacalix mdpi.comarene structures; crystallographic analyses of some derivatives show zigzag arrangements in their packing where no significant π-π stacking occurs. mdpi.com
Hydrogen Bonding Networks
Hydrogen bonding plays a fundamental role in the structure and function of oxacalix mdpi.comarene host-guest systems. These interactions can be intramolecular, stabilizing the conformation of the macrocycle itself, or intermolecular, directly mediating the binding of guests and the formation of larger supramolecular assemblies. mdpi.comresearchgate.netresearchgate.net
Intramolecular hydrogen bonds are often responsible for locking the oxacalix mdpi.comarene into a specific conformation, such as the cone conformation observed in p-sulfonatocalix mdpi.comarene, which is stabilized by a ring of O-H···O hydrogen bonds at the lower rim. researchgate.net
Intermolecular hydrogen bonds are critical for guest recognition and crystal engineering. Dihomooxacalix mdpi.comarenes functionalized with ureido groups form extensive intermolecular N-H···O hydrogen bond networks in the solid state, creating one-dimensional chains. frontiersin.org These ureido groups can also form bifurcated intramolecular N-H···O hydrogen bonds. mdpi.com The complexation of alkylammonium guests by a flexible dihomooxacalix mdpi.comarene derivative is primarily driven by +N-H···O hydrogen bonds between the guest's ammonium group and the host's oxygen atoms. mdpi.com Similarly, the encapsulation of the anticancer drug oxaliplatin (B1677828) by p-sulfonatocalixarenes is stabilized by hydrogen bonds. mdpi.com In complexes with amines, networks of N-H···O and O-H···O hydrogen bonds involving the host, guest, and solvent molecules are frequently observed. researchgate.net The formation of a dimerized capsule by tetra-butyramido-oxacalix mdpi.comarene is facilitated by intermolecular hydrogen bonds with the assistance of encapsulated methanol molecules. researchgate.net
Ion-Pairing and Electrostatic Effects
The molecular recognition capabilities of oxacalix rsc.orgarenes are significantly influenced by ion-pairing and electrostatic interactions, particularly when binding charged guest species. These interactions can be the primary driving force for complexation or can act in concert with other non-covalent forces to achieve stable host-guest assemblies. The unique electronic nature of the oxacalix rsc.orgarene cavity, which can be modulated by substituents, allows for complex interplay between attractive and repulsive electrostatic forces.
The binding of a dicationic guest like paraquat by a polycationic tetraammonium-oxacalix rsc.orgarene in acidic aqueous solution presents a fascinating case of overcoming electrostatic repulsion. unime.itrsc.org Despite both host and guest being positively charged, the complexation occurs within the π-rich cleft of the oxacalix rsc.orgarene. unime.itrsc.org This is attributed to a delicate balance where attractive π-stacking interactions and Coulombic shielding by counter-ions and solvent molecules overcome the electrostatic repulsion between the interacting species. rsc.org The protonation state of the host is critical; only the tricationic form of the macrocycle demonstrates significant binding, highlighting the sensitivity of the electrostatic environment to pH. unime.it
Furthermore, dihomooxacalix rsc.orgarene derivatives bearing urea or thiourea (B124793) moieties have been developed as heteroditopic receptors for ion pairs. mdpi.comnih.govfrontiersin.org These receptors utilize hydrogen bonding to bind the anion of a salt, while the oxacalix rsc.orgarene cavity and other functionalities can interact with the cation. mdpi.com The introduction of electron-withdrawing groups on the urea moieties enhances the acidity of the NH protons, thereby strengthening the interaction with anions and leading to remarkably high association constants for amine hydrochlorides, in some cases exceeding 10⁹ M⁻². frontiersin.org The efficiency of ion-pair recognition is also influenced by the nature of the anion, with different receptors showing either a Hofmeister (less interactive anion leads to stronger binding) or anti-Hofmeister trend. nih.gov
Table 5.4.3.1: Association Constants for Oxacalix rsc.orgarene Host-Guest Complexes Driven by Ion-Pairing and Electrostatic Interactions
| Host Compound | Guest Compound | Solvent | Association Constant (Kₐ) / M⁻¹ | Key Interactions | Reference(s) |
|---|---|---|---|---|---|
| Polycationic tetraammonium-oxacalix rsc.orgarene (tricationic form) | Paraquat dication | Water (acidic pH) | 253 ± 50 | π-stacking, Electrostatic (overcoming repulsion) | unime.it |
| Oxacalix rsc.orgarene monocarboxylic acid (TBA salt) | Paraquat | Methanol | 2020 ± 70 | Ion-pairing, π-π interactions | researchgate.net |
| Oxacalix rsc.orgarene monocarboxylic acid (TBA salt) | Paraquat | Water (neutral pH) | 111 ± 3 | Ion-pairing, Hydrophobic effects | researchgate.net |
| Dihomooxacalix rsc.orgarene-NO₂-phenylurea (5c) | n-Propylammonium chloride | CDCl₃/CD₃OD | > 10⁹ M⁻² (as Kₐ for 1:1:1 complex) | Hydrogen bonding (anion), Cation-π, Hydrophobic | frontiersin.org |
| Dihomooxacalix rsc.orgarene-NO₂-phenylurea (5c) | Phenylethylamine hydrochloride | CDCl₃/CD₃OD | > 10⁹ M⁻² (as Kₐ for 1:1:1 complex) | Hydrogen bonding (anion), Cation-π, Hydrophobic | frontiersin.org |
| Dihomooxacalix rsc.orgarene-NO₂-phenylurea (5c) | Tyramine hydrochloride | CDCl₃/CD₃OD | > 10⁹ M⁻² (as Kₐ for 1:1:1 complex) | Hydrogen bonding (anion), Cation-π, Hydrophobic | frontiersin.org |
Van der Waals and Hydrophobic Interactions
Van der Waals forces and hydrophobic interactions are fundamental to the host-guest chemistry of oxacalix rsc.orgarenes, often acting as significant contributors to the stability of the resulting complexes, especially in aqueous media or with neutral guests. These seemingly weak forces become collectively powerful when a guest molecule fits snugly within the pre-organized or adaptable cavity of the oxacalix rsc.orgarene host.
The hydrophobic effect is a primary driving force for the complexation of neutral aromatic guests by water-soluble oxacalix rsc.orgarenes. For instance, a polycationic oxacalix rsc.orgarene was found to recognize the neutral, π-rich guest 2,7-dihydroxynaphthalene in water. tandfonline.comtandfonline.com Despite the π-rich nature of both the host's cleft and the guest, NMR data and computational calculations indicated that hydrophobic interactions play a crucial role in the formation of the complex. tandfonline.comtandfonline.com The guest nestles within the aromatic cavity, driven out of the bulk water phase to maximize solvent entropy. unime.it
Van der Waals interactions, which include dispersion forces, are ubiquitous in all host-guest systems. Their importance is particularly evident in the binding of guests within the well-defined cavities of oxacalix rsc.orgarene derivatives. Computational studies on a fluorescent oxacalix rsc.orgarene derivative, DAQTNOC, designed for the recognition of N-methyl-p-nitroaniline (MNA), revealed that the host-guest complex was selectively stabilized by a combination of van der Waals forces and hydrophobic contacts. rsc.org Similarly, giant macrocyclic hosts like methylazacalix researchgate.netpyridine and methylazacalix rsc.orgarene rsc.orgpyridine interact efficiently with fullerenes C₆₀ and C₇₀ primarily through van der Waals forces. researchgate.net
Table 5.4.4.1: Research Findings on Van der Waals and Hydrophobic Interactions in Oxacalix rsc.orgarene Complexes
| Oxacalix rsc.orgarene Host | Guest | Medium | Key Findings | Supporting Evidence | Reference(s) |
|---|---|---|---|---|---|
| Polycationic oxacalix rsc.orgarene (1·3H⁺) | 2,7-Dihydroxynaphthalene (DHN) | Water | Hydrophobic interactions are a prominent driving force for complexation. | ¹H NMR titrations, Semiempirical (PM6) calculations | tandfonline.comtandfonline.com |
| DAQTNOC | N-methyl-p-nitroaniline (MNA) | Not specified | Complex is selectively stabilized by van der Waals forces and hydrophobic contacts. | Docking, Molecular dynamics simulations, DFT | rsc.org |
| Tetraammonium-oxacalix rsc.orgarene | Methyl viologen | Water | Van der Waals interactions contribute to binding, alongside C-H···π interactions. | Computational studies (DFT) | unime.it |
| BNOC | 4-Nitrotoluene (4-NT) & 2,3-Dinitrotoluene (2,3-DNT) | Not specified | Recognition is influenced by the geometry and hydrophobicity of the modified cavity. | ESI-MS, Computational calculations | researchgate.net |
Induced-Fit Recognition Phenomena
The conformational flexibility inherent in the oxacalix rsc.orgarene scaffold allows for induced-fit recognition, a dynamic process where the host molecule adapts its conformation to optimize binding with a specific guest. This "smart" behavior enables a single receptor to bind a variety of guests with high affinity by selecting the most energetically favorable conformation for each complex.
A prime example of this phenomenon is observed in oxatub rsc.orgarene, a naphthalene-based oxacalix rsc.orgarene analogue. This macrocycle can exist in four distinct, interconvertible conformations, each possessing a well-defined cavity. rsc.org The binding of different guests can select for a specific host conformer or a combination of conformers, maximizing the association free energy. rsc.org This conformational adaptability allows the receptor to effectively respond to the structural nuances of the guest, a process that has been characterized using 2D NMR spectroscopy and X-ray crystallography. rsc.org The thermodynamic data shows that the association constants for the same guest with different conformers can differ by more than an order of magnitude, underscoring the significance of the induced-fit mechanism. rsc.org
Another clear demonstration involves a flexible dihomooxacalix rsc.orgarene derivative, which primarily adopts a 1,4-alternate conformation in its free state in solution. unisa.it However, upon the introduction of alkylammonium guests, the macrocycle undergoes a significant structural rearrangement to a cone conformation to form a stable endo-complex. unisa.it This adaptive structural change is driven by the formation of stabilizing hydrogen bonds between the guest's ammonium group and the host's CH₂OCH₂ ethereal bridge within the cavity. unisa.it This guest-induced switch from an "unreceptive" to a "receptive" conformation is a hallmark of the induced-fit model.
Computational studies and experimental observations on other oxacalix rsc.orgarene systems also point towards conformational adjustments upon guest binding. Density Functional Theory (DFT) modeling of complexes between conformationally different oxacalix rsc.orgarene hosts (PON3PPh and FON3PPh) and nitroaromatic explosives suggested that the spatial orientation of the guest within the host cavity leads to varied selectivity, implying that the host's structure adapts to accommodate the guest. researchgate.netunica.it It has also been proposed that an oxacalix rsc.orgarene receptor may slightly rearrange its conformation to fit either an electron-deficient or an electron-rich substrate within its cleft, depending on the electronic nature of the guest. tandfonline.com This structural flexibility is a key attribute that enhances the molecular recognition capabilities and selectivity of oxacalix rsc.orgarene hosts. mdpi.com
Table 5.4.5.1: Examples of Induced-Fit Recognition in Oxacalix rsc.orgarene Systems
| Host Compound | Guest(s) | Conformational Change | Driving Force/Key Interactions | Observation Method(s) | Reference(s) |
|---|---|---|---|---|---|
| Oxatub rsc.orgarene | Various organic cations (e.g., D2D²⁺, 1D1²⁺) | Selection of one of four interconvertible conformers (e.g., I or IV) | Maximization of association free energy through optimal host-guest fit. | 2D NMR (ROESY), X-ray crystallography | rsc.org |
| Tetramethoxy-dihomooxacalix rsc.orgarene (1c) | Alkylammonium guests | 1,4-alternate → cone | H-bonding between guest NH₃⁺ and host CH₂OCH₂ bridge. | ¹H NMR, DFT calculations | unisa.it |
| FON3PPh / PON3PPh | 4-Nitrotoluene, 2,6-Dinitrotoluene | Conformational orientation of the host cavity adapts to the guest. | Thermodynamically favorable complexation; varied spatial orientation. | DFT modeling, Spectrofluorimetric & ¹H NMR titrations | researchgate.netunica.it |
| Polycationic oxacalix rsc.orgarene | Electron-deficient vs. Electron-rich substrates | Postulated slight rearrangement of conformation. | Accommodation of guests with different electronic natures. | NMR titrations at different pH values | tandfonline.com |
Table of Compound Names
| Abbreviation / Trivial Name | Full Chemical Name |
| 1·3H⁺ | Tricationic form of tetraammonium-oxacalix rsc.orgarene |
| 1c | Tetramethoxy-dihomooxacalix rsc.orgarene |
| 2,7-DHN | 2,7-Dihydroxynaphthalene |
| 4-NT | 4-Nitrotoluene |
| BNOC | Bi-naphthylated oxacalix rsc.orgarene |
| D2D²⁺ | Not specified in provided context |
| DAQTNOC | 5,17-di(N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide) tetranitrooxacalix rsc.orgarene |
| FON3PPh | Oxacalix rsc.orgarene appended N-(3-bromopropyl) phthalimide (B116566) moiety (specific isomer not detailed) |
| MNA | N-methyl-p-nitroaniline |
| Oxatub rsc.orgarene | Naphthalene-based oxacalix rsc.orgarene |
| Paraquat | 1,1'-Dimethyl-4,4'-bipyridinium dichloride |
| PON3PPh | Oxacalix rsc.orgarene appended N-(3-bromopropyl) phthalimide moiety (specific isomer not detailed) |
| TBA | Tetrabutylammonium (B224687) |
| 1D1²⁺ | Not specified in provided context |
Supramolecular Assemblies and Advanced Material Applications of Oxacalix 1 Arenes
Self-Assembly Processes in Solution and Solid State
Oxacalix nih.govarenes, synthetic macrocycles featuring four aromatic rings linked by oxygen bridges, exhibit a unique combination of rigidity and flexibility that makes them highly adaptable for various molecular interactions. researchgate.net Their distinct bowl-shaped structure and the potential for functionalization at both the upper and lower rims allow for the formation of complex supramolecular assemblies through non-covalent interactions. These self-assembly processes are observed in both solution and the solid state, leading to a diverse range of structures with potential applications in materials science.
In the solid state, the packing of oxacalix nih.govarene macrocycles is governed by weak supramolecular interactions. ut.ee For instance, unsubstituted oxacalix nih.govarene adopts a conformationally fixed structure, and its derivatives can form host-guest complexes with various molecules. ut.ee The conformation of these macrocycles, such as the common 1,3-alternate conformation, plays a crucial role in their self-assembly behavior. rsc.orgnih.gov
In solution, the self-assembly of amphiphilic oxacalix nih.govarenes can be regulated to form different aggregates, such as vesicles and micelles. rsc.org For example, oxacalix nih.govarene nih.govtriazines bearing anionic head groups can undergo anion-π directed self-assembly into oligomeric aggregates in solution. nih.gov This behavior is driven by the interplay of the anionic head and the electron-deficient cavity of the macrocycle. nih.gov
A prominent feature of oxacalix nih.govarene chemistry is the formation of dimeric structures and molecular capsules. These assemblies are typically held together by a network of hydrogen bonds or other non-covalent interactions. For instance, tetraferrocenylurea calix nih.govarene has been shown to form stable dimeric molecular capsules in chloroform (B151607) solution. nih.gov These dimers are stabilized by multiple hydrogen bonds between the urea (B33335) functional groups on the upper rims of the two calixarene (B151959) units. nih.gov
The formation of these capsules creates a well-defined internal cavity that can encapsulate guest molecules. In some cases, two oxacalixarene molecules can form a capsule-type structure that encapsulates solvent molecules like DMF. nih.gov The inclusion of guest molecules within these capsules is often driven by CH-π interactions between the guest and the aromatic walls of the oxacalixarene. nih.gov Furthermore, conformationally fixed oxacalix nih.govarene-bridged pillar researchgate.netarene dimers have been synthesized, demonstrating the versatility of oxacalixarenes in constructing complex, multi-component assemblies. rsc.org
Certain functionalized oxacalix nih.govarenes exhibit thermotropic liquid crystalline behavior, self-assembling into ordered mesophases. Specifically, some derivatives have been shown to form columnar hexagonal phases. researchgate.net These materials can self-assemble at room temperature and display enantiotropic mesophases over a specific temperature range. researchgate.net
The mesomorphic properties of these compounds are influenced by the nature of the substituents on the oxacalix nih.govarene core. For example, the introduction of varying alkyl chains can impact the stability and type of liquid crystalline phase formed. researchgate.net Arene-perfluoroarene interactions can also be utilized to dramatically stabilize columnar mesophases. nih.govresearchgate.net The rigid bowl-shaped conformation of some oxacalix nih.govarene complexes promotes liquid crystallinity, leading to the formation of columnar mesophases that are stable over a wide temperature range. mit.edu
Smart Materials and Responsive Systems
The inherent responsiveness of supramolecular assemblies to external stimuli makes oxacalix nih.govarenes promising building blocks for the development of "smart" materials. These materials can undergo reversible changes in their structure and properties in response to triggers such as light, pH, or redox potential.
The incorporation of photo-responsive moieties, such as azobenzene (B91143) groups, into the oxacalix nih.govarene scaffold allows for the creation of photo-switchable materials. The mesomorphic behavior of some oxacalix nih.govarene derivatives is significantly influenced by the cis-trans isomerization of appended azo groups. researchgate.net These compounds exhibit photoswitching behavior, transitioning between their cis and trans forms upon exposure to UV light. researchgate.net This photo-isomerization can be used to reversibly tune the self-assembly and liquid crystalline properties of the material. researchgate.net
A photochromic supramolecular polymer has been fabricated based on the recognition between a bis-p-sulfonatocalix nih.govarene and a dithienylethene derivative in aqueous solution. rsc.org This system displays distinct color switching and morphological changes under alternating UV and visible light irradiation. rsc.org
The self-assembly of oxacalix nih.govarenes can also be controlled by changes in pH. For example, the geometry of carboxyl-substituted oxacalix nih.govarenes can change upon proton dissociation at lower concentrations, as observed through ¹H NMR dilution studies. ut.ee Amphiphilic calixarenes have been designed to form stimuli-responsive nanocapsules that can release their cargo in response to pH changes. nih.gov
Furthermore, redox-active groups can be incorporated into the oxacalix nih.govarene framework to create redox-responsive systems. The dimerization of tetraferrocenylurea calix nih.govarene to form molecular capsules can be controlled by the oxidation state of the ferrocene (B1249389) units. nih.gov Upon oxidation, the hydrogen bonds that stabilize the dimer are broken, leading to the dissociation of the capsule. nih.gov This redox-controlled association and dissociation can be used to bind and release guest molecules. The attachment of various redox-active moieties, such as ferrocene, tetrathiafulvalene, and quinone, to calix nih.govarene derivatives renders them electrochemically active, enabling control over their guest-binding properties. researchgate.net
Sensing Platform Development
The unique host-guest chemistry of oxacalix nih.govarenes makes them excellent candidates for the development of chemical sensors. Their pre-organized cavities can be tailored to selectively bind a wide range of analytes, including ions and neutral molecules.
Functionalized oxacalix nih.govarenes have been developed as fluorescent probes for the detection of various species. For instance, a dinitrophenylhydrazine-functionalized oxacalix nih.govarene has been synthesized for the selective and sensitive detection of a nerve agent simulant, dimethyl chlorophosphate (DMCP). nih.gov The probe exhibits a limit of detection of 2.1 µM for DMCP. nih.gov
Another example is an oxacalix nih.govarene-Ce(III) complex that serves as a dual sensing fluorescent probe for the detection of As(V) and Cr(VI) oxyanions in aqueous media. nih.gov The fluorescence of the complex is quenched in the presence of these oxyanions. nih.gov The probe demonstrates low limits of detection and has been successfully applied to the analysis of real environmental samples. nih.gov
Oxacalix nih.govarene derivatives have also been utilized for the recognition of heavy metal ions. researchgate.net A rhodamine-tren appended oxacalix nih.govarene has been introduced as a dual-readout sensor for the selective recognition of mercury (Hg²⁺) and sulfide (B99878) (S²⁻) ions, with a detection limit of 20.5 nM for Hg²⁺. rsc.org Additionally, tetraureido oxacalix nih.govarene has demonstrated strong association with various anions, including fluoride (B91410), chloride, bromide, iodide, acetate (B1210297), and bisulfate. rsc.orgnih.gov
Interactive Data Tables
Table 1: Properties of Functionalized Oxacalix nih.govarene Derivatives
| Compound | Functional Group | Conformation | Property | Application |
|---|---|---|---|---|
| FOC1-FOC4 | Tetranitro oxacalix nih.govarene core with varying alkyl chains | 1,3-alternate (saddle-like) | Columnar hexagonal liquid crystal phase | Photo-switchable materials |
| Tetraferrocenylurea calix nih.govarene | Ferrocenylurea | - | Dimerization to form molecular capsules | Redox-responsive systems |
| Dinitrophenylhydrazine-oxacalix nih.govarene (DPHOC) | Dinitrophenylhydrazine | - | Fluorescent probe | Sensing of nerve agent mimics |
Table 2: Sensing Applications of Oxacalix nih.govarene Derivatives
| Derivative | Analyte | Detection Method | Limit of Detection (LOD) |
|---|---|---|---|
| Dinitrophenylhydrazine-oxacalix nih.govarene (DPHOC) | Dimethyl chlorophosphate (DMCP) | Fluorescence | 2.1 µM |
| Oxacalix nih.govarene-Ce(III) complex (L-Ce(III)) | As(V) and Cr(VI) oxyanions | Fluorescence | Below EPA permissible limits |
Fluorescent and Colorimetric Sensors
The inherent host-guest recognition capabilities of oxacalix researchgate.netarenes make them excellent platforms for the design of fluorescent and colorimetric sensors. By functionalizing the oxacalix researchgate.netarene scaffold with chromogenic or fluorogenic moieties, researchers have developed highly selective and sensitive probes for a variety of analytes.
A notable example is a rhodamine–tren-appended oxacalix researchgate.netarene derivative, RTOC, which acts as a dual-readout sensor for mercury (Hg²⁺) and sulfide (S²⁻) ions. rsc.org This sensor exhibits a distinct color change from yellow to pink and a "turn-on" fluorescence response upon binding with Hg²⁺ ions, with a detection limit as low as 20.5 nM. rsc.org The sensing mechanism is attributed to the Hg²⁺-induced spirolactam ring opening of the rhodamine B units. rsc.org Another sensor, integrating four anthracenyl groups onto an oxacalix researchgate.netarene framework, demonstrates high selectivity and sensitivity for copper (Cu²⁺) ions through a "turn-on" fluorometric response.
Furthermore, oxacalix researchgate.netarene-based sensors have been developed for the detection of explosive compounds. A system with two 5-(dimethylamino)-1-naphthalene sulfonamide subunits, DMANSOC, has shown high efficiency as a fluorescent sensor for 2,4,6-trinitrophenol (TNP) in aqueous media. The sensor operates via fluorescence quenching and has a detection limit of 4.64 μM.
Table 1: Performance of Oxacalix researchgate.netarene-Based Fluorescent and Colorimetric Sensors
| Sensor Compound | Target Analyte | Sensing Mechanism | Detection Limit (LOD) | Linear Range |
|---|---|---|---|---|
| RTOC | Hg²⁺ | Colorimetric & 'Turn-on' Fluorescence | 20.5 nM | Not specified |
| Anthracenyl-modified oxacalix researchgate.netarene | Cu²⁺ | Colorimetric & 'Turn-on' Fluorescence | Not specified | Not specified |
| DMANSOC | 2,4,6-trinitrophenol (TNP) | Fluorescence Quenching | 4.64 μM | 7.5 μM - 50 μM |
| L-Ce(III) complex | As(V) and Cr(VI) oxyanions | Fluorescence Quenching | Below EPA limits | Not specified |
Electrochemical Sensing Applications
The application of oxacalix researchgate.netarenes in electrochemical sensing is an emerging area of research. These macrocycles can be incorporated onto electrode surfaces to create highly selective and sensitive sensing platforms. The electrochemical properties of the oxacalix researchgate.netarene or its complex with a guest molecule can be harnessed for detection.
An oxacalix researchgate.netarene-Ce(III) complex, L-Ce(III), has been investigated for the detection of arsenate (AsO₄³⁻) and chromate (B82759) (CrO₄²⁻) oxyanions. nih.gov While primarily a fluorescent sensor, its electrochemical behavior was studied using cyclic voltammetry (CV). The CV experiments, conducted at various scan rates, indicated that the electrochemical processes at the electrode surface were controlled by diffusion. nih.gov This study highlights the potential of using oxacalix researchgate.netarene complexes in electrochemical methods for anion sensing. The modification of electrodes with these macrocycles can enhance the accumulation of target analytes at the electrode surface, thereby improving the sensitivity of the electrochemical measurement.
Environmental Monitoring Probes
The high sensitivity and selectivity of oxacalix researchgate.netarene-based sensors make them ideal candidates for environmental monitoring. Their ability to detect toxic heavy metal ions and organic pollutants at very low concentrations is of significant importance for ensuring environmental safety.
The previously mentioned RTOC sensor for Hg²⁺ is a prime example of an environmental monitoring probe, as mercury is a highly toxic environmental pollutant. rsc.org Similarly, the development of the L-Ce(III) complex for the detection of arsenic (V) and chromium (VI) oxyanions addresses the need for monitoring these widespread water pollutants. nih.gov This probe has been successfully used to detect these oxyanions in real environmental samples with excellent recovery rates ranging from 97% to 101%. nih.gov The DMANSOC sensor for TNP also has direct applications in environmental safety and security by enabling the detection of this explosive compound in aqueous systems. These examples demonstrate the practical utility of oxacalix researchgate.netarenes in creating robust and reliable probes for monitoring environmental contaminants.
Applications in Organic Electronics and Memory Devices
The unique molecular architecture and electronic properties of oxacalix researchgate.netarenes have opened up possibilities for their use in organic electronics, particularly in the fabrication of thin films and memory devices.
Thin Film Fabrication
The fabrication of well-ordered thin films is crucial for the development of organic electronic devices. The Langmuir-Blodgett (LB) technique is a common method used to create highly organized molecular films at an air-water interface, which can then be transferred to a solid substrate. While specific studies on the LB film fabrication of oxacalix researchgate.netarenes are not as prevalent as for their calix researchgate.netarene and thiacalix researchgate.netarene analogues, the principles are transferable. For instance, studies on p-tert-butylthiacalix researchgate.netarene have shown that stable monolayers can be formed and transferred to glassy carbon electrodes for sensing applications. nih.gov Similarly, other calix researchgate.netarene derivatives have been successfully deposited as LB films for gas sensing. researchgate.netinoe.ro These methods, which include spin coating, dip coating, and thermal evaporation, can be adapted for oxacalix researchgate.netarene derivatives to create uniform thin films for various electronic applications. mdpi.com
Non-Volatile Ternary Memory Performance
A significant breakthrough in the application of oxacalix researchgate.netarenes in electronics is their use in non-volatile memory devices. To meet the demand for ultra-high-density data storage, researchers are exploring materials capable of ternary (three-state) memory. A novel, large, and stable tetranitro-oxacalix researchgate.netarene derivative functionalized with oligoheteroacene groups, has been synthesized and shown to exhibit excellent non-volatile ternary memory behavior.
This oxacalix researchgate.netarene-based device demonstrated a high ON2/ON1/OFF current ratio, low switching threshold voltages, and good stability for all three states. These characteristics are crucial for the development of next-generation memory devices with increased storage capacity.
Table 2: Performance of Oxacalix researchgate.netarene-Based Non-Volatile Ternary Memory Device
| Parameter | Value |
|---|---|
| ON2/ON1/OFF Current Ratio | 10⁸·⁷ / 10⁴·² / 1 |
| Switching Threshold Voltage (ON1) | -1.80 V |
| Switching Threshold Voltage (ON2) | -2.87 V |
| Stability | Good for all three states |
Integration in Polymeric and Nanostructured Materials
The incorporation of oxacalix researchgate.netarene units into polymeric backbones or nanostructured materials can lead to advanced materials with enhanced properties and functionalities. These hybrid materials can combine the recognition capabilities of the macrocycle with the processability and structural integrity of polymers or the unique properties of nanomaterials.
Oxacalix researchgate.netarene-containing porous organic polymers (POPs) have been utilized in the fabrication of mixed matrix membranes. These membranes show potential for applications such as gas separation. acs.orgacs.org The porous nature of these polymers, combined with the selective binding sites of the oxacalix researchgate.netarene cavities, can lead to materials with high permeability and selectivity.
Furthermore, sulfonated azocalix researchgate.netarenes, a related class of compounds, have been used to modify metal-organic framework (MOF) nanosheets. rsc.orgresearchgate.net These hybrid materials demonstrate a strong affinity for certain guest molecules, such as the chemotherapy drug doxorubicin, leading to high adsorption strength and rapid removal from solutions. rsc.orgresearchgate.net This approach of integrating oxacalix researchgate.netarene-type structures into nanostructured materials opens up avenues for applications in drug delivery, catalysis, and environmental remediation. The self-assembly of amphiphilic calix researchgate.netarene derivatives can also lead to the formation of nanoassemblies, which can act as nanoreactors or delivery vehicles. beilstein-journals.orgnih.gov
Supramolecular Polymers
Supramolecular polymers are polymeric arrays of monomeric units held together by reversible, non-covalent interactions. The dynamic nature of these interactions imparts unique properties to the resulting materials, such as self-healing and responsiveness to external stimuli. Oxacalix rsc.orgarene derivatives have been successfully employed as monomers in the formation of such polymers through various non-covalent interactions, including hydrogen bonding and host-guest interactions.
One notable example involves a tetra-butyramido-oxacalix rsc.orgarene derivative, which has been shown to form a dimerized slipped capsule in the solid state. This assembly is stabilized by intermolecular hydrogen bond interactions, with the assistance of two encapsulated methanol (B129727) molecules. researchgate.net Another instance of self-assembly is the formation of a nanotoroidal open-ended tubule structure by an eight-substituted oxacalix rsc.orgarene in the solid state, which is capable of accommodating THF molecules within its cavity. researchgate.net
Furthermore, water-soluble oxacalix rsc.orgarene derivatives have been developed as versatile building blocks for supramolecular polymers in aqueous media. For instance, a tetraammonium-oxacalix rsc.orgarene has been synthesized and demonstrated to act as a 'molecular tweezer'. unime.it Despite its positive charge, this macrocycle can recognize and bind dicationic guests, such as methyl viologen, in water, showcasing its potential for constructing complex supramolecular architectures in aqueous environments. unime.it
The formation of these supramolecular polymers is highly dependent on the specific functional groups appended to the oxacalix rsc.orgarene scaffold, which dictate the nature and directionality of the non-covalent interactions.
Table 1: Examples of Supramolecular Polymers based on Oxacalix rsc.orgarene Derivatives
| Oxacalix rsc.orgarene Derivative | Interacting Moiety/Guest | Type of Interaction | Resulting Supramolecular Structure |
| Tetra-butyramido-oxacalix rsc.orgarene | Methanol | Intermolecular hydrogen bonding | Dimerized slipped capsule |
| Eight-substituted oxacalix rsc.orgarene | Tetrahydrofuran (THF) | Host-guest inclusion | Nanotoroidal open-ended tubule |
| Tetraammonium-oxacalix rsc.orgarene | Methyl viologen | Host-guest interaction | 'Molecular tweezer' complex |
Porous Organic Nanosheets
Porous organic nanosheets are two-dimensional (2D) materials characterized by a high surface area and ordered porous structures. These materials have garnered significant interest for their potential applications in gas storage, separation, and catalysis. The rigid and pre-organized structure of oxacalix rsc.orgarenes makes them ideal candidates for the bottom-up synthesis of such 2D polymers.
A significant advancement in this area is the solvothermal synthesis of a calix rsc.orgarene-based 2D polymer, designated as CX4-NS, which is isolated as few-layer thick nanosheets with a thickness of approximately 3.52 nm. acs.orgnih.govresearchgate.netku.ac.ae This material is both porous and covalent, representing a new class of 2D materials derived from calixarenes. acs.orgnih.govresearchgate.netku.ac.ae Experimental and theoretical characterizations have revealed that in its lowest energy state, the parallel layers of CX4-NS are tightly packed, with the calixarene units adopting a 1,2-alternate conformation, leading to a two-dimensional pattern with a rhombic unit cell. acs.orgnih.govresearchgate.netku.ac.ae
The porous nature of these nanosheets has been demonstrated by their ability to adsorb iodine vapor, with a maximum observed capacity of 114 wt%. acs.orgnih.govresearchgate.net Molecular simulations of iodine capture by the material have shown excellent agreement with the experimental findings. acs.orgnih.gov A key advantage of this material is its ease of regeneration; it can be readily regenerated by washing with ethanol (B145695) and reused with minimal loss of efficiency. acs.orgnih.gov The development of such oxacalix rsc.orgarene-containing porous organic polymers opens up possibilities for applications in areas such as mixed matrix membranes for hydrogen separation. acs.org
Table 2: Properties of Oxacalix rsc.orgarene-Based Porous Organic Nanosheets (CX4-NS)
| Property | Value/Description |
| Material Designation | CX4-NS |
| Synthesis Method | Solvothermal |
| Morphology | Few-layer thick nanosheets |
| Thickness | ~3.52 nm |
| Calixarene Conformation | 1,2-alternate |
| Unit Cell | Rhombic |
| Iodine Vapor Adsorption Capacity | 114 wt% |
| Regeneration | Mild ethanol washing |
Advanced Spectroscopic and Structural Characterization Methodologies for Oxacalix 1 Arene Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural and conformational analysis of oxacalix arkat-usa.orgarene systems in solution. chemrxiv.org It provides detailed insights into the molecular framework, the spatial arrangement of the aromatic units, and the dynamics of host-guest binding.
¹H NMR for Conformational and Binding Studies
¹H NMR titration is a powerful technique for investigating host-guest complexation. By monitoring the changes in the chemical shifts of the host or guest protons upon addition of the other component, it is possible to determine binding constants (Kₐ) and elucidate the binding mode. rsc.org This method has been successfully used to study the binding of oxacalix arkat-usa.orgarenes with a variety of guests, including neutral aromatic compounds, dicationic guests like paraquat (B189505), and various ammonium (B1175870) cations. researchgate.netrsc.orgunime.it For example, studies have shown that the binding strength of an oxacalix arkat-usa.orgarene carboxylate with ammonium guests is influenced by the steric hindrance of the guest's ammonium group. rsc.org Similarly, the complexation behavior with metal ions, such as Cu(II), has been investigated, revealing conformational changes in the macrocycle upon binding. bohrium.com
| Oxacalix arkat-usa.orgarene Derivative | Conformation | Methodology | Key Findings |
| Tetraamido-oxacalix arkat-usa.orgarenes | 1,3-alternate (saddle-like) | ¹H NMR | Preferential conformation in solution confirmed by X-ray analysis. researchgate.netresearchgate.net |
| Dihomooxacalix arkat-usa.orgarene Phthalimides | Cone | ¹H NMR (COSY, NOESY) | Substitution patterns and cone conformation established. mdpi.com |
| Oxacalix arkat-usa.orgarenes with varied spacers | Saddle-shaped or Boat-shaped | ¹H NMR & ab initio calculations | Conformation depends on the geometry of the spacer unit. arkat-usa.orgcnr.it |
| Monocarboxylic oxacalix arkat-usa.orgarene | 1,3-alternate | ¹H NMR Titration | Investigated binding with various ammonium guests; binding strength depends on guest structure. rsc.org |
¹³C NMR for Structural Confirmation
Carbon-13 NMR (¹³C NMR) spectroscopy serves as a critical tool for confirming the fundamental structure of oxacalix arkat-usa.orgarene derivatives. nih.govresearchgate.net The number of distinct signals in the ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms, providing direct evidence of the molecule's symmetry and the successful synthesis of the target structure. mdpi.com For instance, the presence of a specific number of resonances in the downfield (aromatic), midfield, and upfield (aliphatic) regions can validate the proposed structure and conformation. mdpi.com The chemical shift of the methylene (B1212753) carbons connecting the aromatic rings can be particularly diagnostic for differentiating between various conformers, such as the cone and 1,3-alternate forms. chemrxiv.org
| Oxacalix arkat-usa.orgarene System | Technique | Key Finding |
| Dihomooxacalix arkat-usa.orgarene Phthalimide (B116566) | ¹³C NMR | Displayed 32 downfield, 4 midfield, and 13 upfield resonances, confirming a cone conformation. mdpi.com |
| 1,3-Bridged Calix arkat-usa.orgarene | ¹³C NMR & DFT Calculations | The methylene carbon chemical shift (e.g., ~31-33 ppm) is a diagnostic marker for the cone conformation. chemrxiv.org |
| Dinaphthoylated Oxacalix arkat-usa.orgarene (DNOC) | ¹³C NMR | Used alongside ¹H NMR and ESI-MS for complete structural characterization. nih.gov |
2D NMR Techniques for Connectivity
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are essential for unambiguously establishing the connectivity and spatial relationships between protons within the oxacalix arkat-usa.orgarene framework. chemrxiv.orgmdpi.com
COSY (Correlation Spectroscopy): This experiment reveals scalar (through-bond) couplings between protons, typically those separated by two or three bonds (²JHH, ³JHH). It is invaluable for tracing the connectivity of atoms within the individual aromatic rings and substituent groups of the macrocycle. mdpi.com
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for the characterization of oxacalix arkat-usa.orgarenes, providing precise molecular weight information and confirming the elemental composition. Soft ionization techniques are particularly well-suited for these large, non-volatile macrocycles.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a widely used technique for the analysis of oxacalix arkat-usa.orgarenes and their supramolecular assemblies. nih.govnih.gov It allows for the gentle ionization of molecules directly from solution, making it ideal for observing non-covalent host-guest complexes in the gas phase. rsc.org ESI-MS has been employed to confirm the formation of 1:1 complexes between oxacalix arkat-usa.orgarene hosts and various guest molecules, including anions and nitroaromatic compounds. researchgate.netresearchgate.net The technique can detect charged complexes, such as those formed between a neutral oxacalix arkat-usa.orgarene host and a cationic guest, providing insights that complement solution-phase NMR studies. rsc.org High-resolution ESI-MS (HRMS) is also used to confirm the elemental composition of newly synthesized derivatives with high accuracy. frontiersin.org
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF)
MALDI-TOF mass spectrometry is another powerful tool for the characterization of large molecules like oxacalix arkat-usa.orgarenes. dergipark.org.tr In this method, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to soft desorption and ionization of the analyte. MALDI-TOF is routinely used to confirm the molecular weight of newly synthesized oxacalix arkat-usa.orgarenes, including tetranitro-, tetraamino-, and tetraureido-functionalized derivatives. arkat-usa.orgresearchgate.netcnr.it The technique is effective for verifying the successful outcome of multi-step synthetic sequences leading to complex oxacalix arkat-usa.orgarene structures. arkat-usa.orgcnr.it
| Mass Spectrometry Technique | Oxacalix arkat-usa.orgarene Derivative | Application |
| ESI-MS | Monocarboxylic oxacalix arkat-usa.orgarene | Studied gas-phase complex formation with ammonium guests. rsc.org |
| ESI-MS | Dinitrophenylhydrazine-oxacalix arkat-usa.orgarene | Characterization of the synthesized probe. nih.gov |
| HRMS (ESI) | Dihomooxacalix arkat-usa.orgarene Amide Derivatives | Confirmed elemental composition ([M+Na]⁺). frontiersin.org |
| MALDI-TOF | Tetraureido-oxacalix arkat-usa.orgarenes | Characterization of new derivatives. arkat-usa.orgcnr.it |
| MALDI-TOF | Tetranitro- and Tetraamino-oxacalix arkat-usa.orgarenes | Characterization of synthetic intermediates and final products. arkat-usa.orgresearchgate.net |
Electronic Spectroscopy
Electronic spectroscopy, encompassing Ultraviolet-Visible (UV-Vis) absorption and fluorescence techniques, serves as a powerful tool for investigating the electronic properties and molecular recognition capabilities of oxacalix researchgate.netarene systems. These methods provide valuable insights into host-guest complexation, conformational changes, and the development of chemosensors.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis absorption spectroscopy is a fundamental technique used to study the formation of supramolecular inclusion complexes involving oxacalix researchgate.netarenes. researchgate.net Changes in the absorption spectra of an oxacalix researchgate.netarene host upon the addition of a guest molecule are indicative of host-guest interactions. For instance, the formation of a host-guest complex between a dinaphthoylated oxacalix researchgate.netarene (DNOC) and various nitroaromatic compounds (NACs) has been confirmed through UV-Vis spectral analysis. researchgate.netnih.gov Similarly, the interaction of an oxacalix researchgate.netarene-based receptor with the insensitive munition N-methyl-p-nitroaniline (MNA) was observed through changes in the absorption spectra. rsc.org
This technique is frequently employed in titration experiments to determine the stoichiometry and association constants (Kass) of these complexes. frontiersin.org In a study of dihomooxacalix researchgate.netarene receptors bearing phenylurea moieties, UV-Vis spectrophotometry was used to calculate the association constants for various anions. frontiersin.org Aliquots of an anion solution are added to a solution of the receptor, and the resulting changes in absorbance are monitored. frontiersin.org For example, upon the addition of 4-nitrotoluene (B166481) (4-NT) to one oxacalix researchgate.netarene derivative, the absorption maximum at 279 nm was observed to shift to 289 nm, signaling an interaction. researchgate.net The appearance of an isosbestic point in the UV-Vis spectra during titration, as seen in the complexation of an oxacalix researchgate.netarene derivative with fullerene C60, provides clear evidence of a distinct host-guest complex formation. acs.orgnih.gov
Table 1: Association Constants for Dihomooxacalix researchgate.netarene-Urea Receptors with Various Anions Determined by UV-Vis Spectroscopy in CH2Cl2 at 25°C
| Anion | Receptor 5b (log Kass) | Receptor 5c (log Kass) |
|---|---|---|
| Cl⁻ | 3.81 | 4.23 |
| Br⁻ | 3.40 | 3.65 |
| I⁻ | < 3 | < 3 |
| NO₃⁻ | 3.85 | 4.08 |
| HSO₄⁻ | 4.08 | 4.40 |
| H₂PO₄⁻ | 4.81 | 5.20 |
Data sourced from Frontiers in Chemistry. frontiersin.org
Fluorescence Emission Spectroscopy and Quenching Studies
Fluorescence spectroscopy is a highly sensitive method for studying the molecular recognition properties of oxacalix researchgate.netarenes, many of which are designed as fluorescent chemosensors. bohrium.com These molecules often incorporate fluorogenic units, such as naphthalene (B1677914) or anthraquinone, into their structure. rsc.orgacs.org Their intrinsic fluorescence can be modulated upon binding with a specific guest molecule, leading to either enhancement ("turn-on") or, more commonly, quenching ("turn-off") of the emission signal. researchgate.netrsc.org
Fluorescence quenching is a prevalent mechanism in oxacalix researchgate.netarene-based sensors for detecting electron-deficient species like nitroaromatic compounds (NACs) or fullerenes. researchgate.netacs.orgresearchgate.net The process is often governed by photoinduced electron transfer (PET) from the electron-rich oxacalix researchgate.netarene host (donor) to the electron-deficient guest (acceptor). acs.orgnih.gov For example, a dinaphthoylated oxacalix researchgate.netarene (DNOC) was developed as a fluorescent receptor for the selective detection of NACs, where the fluorescence intensity was quenched upon complexation. researchgate.netresearchgate.net The efficiency of this quenching can be quantified using the Stern-Volmer equation, which provides insights into the binding mechanism. researchgate.netnih.gov
Studies have shown that oxacalix researchgate.netarene derivatives can be highly selective. An anthraquinone-appended oxacalix researchgate.netarene, DAQTNOC, was found to be a selective "turn-off" sensor for N-methyl-p-nitroaniline (MNA), an insensitive munition. rsc.org Similarly, naphthalene-modified oxacalix[m]arenes form stable 1:1 host-guest complexes with fullerene C60, resulting in distinct fluorescence quenching. acs.org The binding constants for these interactions can be precisely determined through fluorescence titration experiments. frontiersin.orgacs.org
Table 2: Fluorescence Quenching Data for Dinaphthoylated Oxacalix researchgate.netarene (DNOC) with Nitroaromatic Compounds (NACs)
| Analyte (NAC) | Stern-Volmer Constant (Ksv) (M⁻¹) |
|---|---|
| 1,3-Dinitrobenzene (1,3-DNB) | 1.18 x 10⁴ |
| 2,3-Dinitrotoluene (B167053) (2,3-DNT) | 1.42 x 10⁴ |
| 2,4-Dinitrotoluene (B133949) (2,4-DNT) | 1.58 x 10⁴ |
| 2,6-Dinitrotoluene (B127279) (2,6-DNT) | 1.25 x 10⁴ |
| N-methyl-p-nitroaniline (MNA) | 1.85 x 10⁴ |
| 4-Nitrotoluene (4-NT) | 1.09 x 10⁴ |
Data sourced from ResearchGate and Springer. researchgate.netnih.govresearchgate.net
X-ray Diffraction (XRD) Analysis
X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional structure of oxacalix researchgate.netarene systems. It provides definitive proof of the molecular constitution, conformation, and supramolecular assembly in the crystalline state.
Single Crystal X-ray Diffraction for Solid-State Structures
Single crystal X-ray diffraction (SCXRD) provides the most precise structural information for oxacalix researchgate.netarenes, revealing exact bond lengths, bond angles, and torsional angles. A critical aspect elucidated by SCXRD is the macrocycle's conformation. Many oxacalix researchgate.netarene derivatives have been shown to adopt a 1,3-alternate conformation in the solid state. researchgate.netresearchgate.net This has been confirmed for various derivatives, including tetraamido-oxacalix researchgate.netarenes and those incorporating dinitrobenzene units. researchgate.net
SCXRD analysis is also crucial for confirming the structures of novel, complex oxacalix researchgate.netarene-based architectures. For example, it was used to verify the formation of a discrete molecular cage and a one-dimensional coordination chain from the self-assembly of oxacalix acs.orgarene acs.orgpyrazine with silver cations. nih.gov The analysis confirmed the tetrahedral and square-planar coordination geometries of the silver ions in the respective assemblies. nih.gov Furthermore, the structures of functionalized dihomooxacalix researchgate.netarene amide derivatives have been unambiguously confirmed through single crystal analysis. frontiersin.org In host-guest chemistry, SCXRD can provide definitive evidence of guest encapsulation within the host's cavity, as demonstrated by a tetra-p-toluenesulfonamido-oxacalix researchgate.netarene encapsulating an ethyl acetate (B1210297) molecule. researchgate.net
Table 3: Crystallographic Data for a Dihomooxacalix researchgate.netarene Amide Derivative (4L)
| Parameter | Value |
|---|---|
| Empirical Formula | C₇₀H₈₄N₂O₉ |
| Formula Weight | 1117.40 |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 26.691(5) |
| b (Å) | 16.591(3) |
| c (Å) | 15.654(3) |
| β (°) | 108.96(3) |
| Volume (ų) | 6559(2) |
| Z | 4 |
Data sourced from Frontiers in Chemistry. frontiersin.org
Thermogravimetric Analysis (TGA) in Thermal Stability Studies
Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. xrfscientific.comslideshare.net It is a crucial method for evaluating the thermal stability and decomposition profile of oxacalix researchgate.netarene compounds. xrfscientific.comosti.gov The resulting data, presented as a thermogram (a plot of mass versus temperature), reveals the temperatures at which the material degrades. slideshare.net
Table 4: Decomposition Temperatures of Azo-Based Thiacalix researchgate.netarene Materials from TGA
| Compound | 5% Weight Loss Temp. (°C) | 10% Weight Loss Temp. (°C) |
|---|---|---|
| TFA1 | 335.5 | 358.9 |
| TFA2 | 338.4 | 360.8 |
| TFA3 | 340.2 | 362.4 |
| TFA4 | 342.1 | 365.1 |
Data represents materials with a related calixarene (B151959) core, indicating typical TGA analysis in this field. Sourced from a study on thiacalixarene-based materials. researchgate.net
Surface Plasmon Resonance (SPR) Spectroscopy
Surface Plasmon Resonance (SPR) is a powerful, real-time, and label-free optical technique used to monitor binding events and molecular interactions at the interface of a metal surface and a dielectric medium. researchgate.net In the context of oxacalix researchgate.netarene systems, SPR is primarily employed to evaluate their potential as chemical sensors for volatile organic compounds (VOCs). researchgate.netresearchgate.net
The methodology typically involves depositing a thin film of a functionalized oxacalix researchgate.netarene onto a gold-coated glass substrate. researchgate.netresearchgate.net The spin-coating method is a common technique used to create these high-quality, uniform sensing layers. researchgate.netresearchgate.net When the sensor is exposed to analyte vapors, the binding of the analyte molecules to the oxacalix researchgate.netarene layer causes a change in the refractive index at the surface. This change alters the resonance conditions of the surface plasmons, which is detected as a shift in the SPR signal (e.g., angle or wavelength). researchgate.net
Research has demonstrated the utility of tetranitro-oxacalix researchgate.netarene derivatives as active layers in SPR sensors. researchgate.netresearchgate.net These sensors have been successfully used to detect a range of VOCs, including acetone (B3395972), chloroform (B151607), toluene, ethanol (B145695), and benzene. researchgate.net The sensitivity of these sensors is a key performance metric, quantifying the change in the SPR signal per unit of analyte concentration.
Research Findings from SPR Studies:
A study on tetranitro-oxacalix researchgate.netarenes synthesized via nucleophilic aromatic substitution reaction (SNAr) investigated their gas sensing capabilities using SPR. researchgate.net Thin films were prepared by spin coating, and their response to various VOCs was measured. The results indicated high sensitivity, particularly for acetone. researchgate.net The effect of humidity on the real-time response of these acetone sensors has also been a subject of investigation, highlighting the importance of environmental factors in sensor performance. balikesir.edu.tr
The table below summarizes the reported sensitivity of different tetranitro-oxacalix researchgate.netarene-based SPR sensors for acetone detection.
| Sensor Material (Thin Film) | Target Analyte | Sensitivity (Normalized Response/ppm) | Source |
| Tetranitro-oxacalix researchgate.netarene (1) | Acetone | 0.0700 x 10⁻³ | researchgate.net |
| Tetranitro-oxacalix researchgate.netarene (2) | Acetone | 0.1001 x 10⁻³ | researchgate.net |
| Tetranitro-oxacalix researchgate.netarene (3) | Acetone | 0.8653 x 10⁻³ | researchgate.net |
Cyclic Voltammetry (CV) for Electrochemical Characterization
Cyclic Voltammetry (CV) is a versatile electrochemical technique used to study the redox properties of chemical species. It provides valuable information about reaction mechanisms, electron transfer kinetics, and the stability of reaction intermediates. rsc.orgdiva-portal.org For oxacalix researchgate.netarene systems, CV is instrumental in characterizing their electrochemical behavior, especially when they are designed as components of electrochemical sensors or as electroactive materials. rsc.orgworldscientific.com
The experimental setup for CV involves a three-electrode cell: a working electrode (e.g., indium tin oxide (ITO), gold, or screen-printed carbon), a reference electrode (e.g., Ag/AgCl), and an auxiliary or counter electrode (e.g., platinum wire). rsc.orgmdpi.com The analysis is performed in a solution containing the oxacalix researchgate.netarene derivative and a supporting electrolyte, such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF6) in an anhydrous solvent like acetonitrile (B52724). rsc.org
Research Findings from CV Studies:
CV has been employed to characterize a variety of oxacalix researchgate.netarene derivatives designed for specific applications.
Sensing of Nitroaromatic Compounds: A bi-naphthylated oxacalix researchgate.netarene (BNOC) was developed as a dual-signalling electrochemical sensor for 4-nitrotoluene (4-NT) and 2,3-dinitrotoluene (2,3-DNT). researchgate.net CV was used to examine the reduction mechanism of 4-NT. The sensor demonstrated high sensitivity and low limits of detection (LOD) for these nitroaromatic compounds. researchgate.net
Sensing of Heavy Metal Oxyanions: An oxacalix researchgate.netarene-Ce(III) complex was investigated for the detection of arsenate (As(V)) and chromate (B82759) (Cr(VI)) oxyanions. researchgate.netrsc.orgnih.gov CV experiments, conducted in a potential range of -0.8 V to 0.8 V, helped to confirm that the sensing mechanism involved diffusion-controlled electrochemical processes. researchgate.net
Characterization of Porphyrin Conjugates: The electrochemical properties of oxacalix researchgate.netarene-linked cofacial bisporphyrins were studied using CV. worldscientific.com The results indicated that electronic interactions between the two porphyrin macrocycles were minimal in the free-base and biszinc(II) complexes but were enhanced in the biscopper(II) complex. worldscientific.com
Mercury Ion Detection: Disulfonic acid functionalized oxacalix researchgate.netarene appended silver nanoparticles (DSOC@AgNPs) were used to modify screen-printed carbon electrodes (SPCE). x-mol.net These modified electrodes served as an electrochemical sensor for the rapid detection of mercury ions in environmental samples. x-mol.net
The following table presents data from the electrochemical sensing of nitroaromatic compounds using a specialized oxacalix researchgate.netarene sensor.
| Sensor | Target Analyte | Limit of Detection (LOD) | Technique | Source |
| BNOC-based sensor | 4-Nitrotoluene (4-NT) | 34.1 nM | Electrochemical | researchgate.net |
| BNOC-based sensor | 2,3-Dinitrotoluene (2,3-DNT) | 36.7 nM | Electrochemical | researchgate.net |
Theoretical and Computational Approaches in Oxacalix 1 Arene Research
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of computational research on oxacalix rsc.orgarenes, enabling accurate investigation of their conformational preferences, electronic characteristics, and reactivity. dntb.gov.uarsc.org DFT calculations have been instrumental in predicting stable structures, understanding host-guest interactions, and interpreting spectroscopic data. rsc.orgnih.gov
DFT calculations are routinely used to determine the most stable three-dimensional structures of oxacalix rsc.orgarene macrocycles. The inherent flexibility of the oxacalix rsc.orgarene framework gives rise to several possible conformations, such as cone, partial cone, 1,2-alternate, and 1,3-alternate. chemrxiv.org Computational geometry optimization allows for the exploration of the potential energy surface to identify the minimum energy conformers.
Research has shown that for the parent oxacalix rsc.orgarene, the 1,3-alternate conformation is the most stable. nih.gov Crystallographic analysis later confirmed that oxacalix rsc.orgarene crystallizes into two polymorphic forms, both exhibiting twisted 1,3-alternate structures with S4 and C2 symmetry, which had been previously predicted as the preferred stable conformations by DFT calculations. nih.gov Similarly, for tetraamido-oxacalix rsc.orgarene derivatives, ¹H NMR studies suggested a preference for the 1,3-alternate (saddle-like) conformation in solution, a finding corroborated by single-crystal X-ray analysis. researchgate.net
The choice of DFT functional and basis set is critical for obtaining accurate results. Studies often employ a range of functionals, such as B3LYP, CAM-B3LYP, wB97XD, and B97D, paired with basis sets like 6-31G(d) or 6-311++G(d,p), to model these systems effectively. researchgate.nettandfonline.com For instance, geometry optimization of a water-soluble tetraamino-dihydroxy-oxacalix rsc.orgarene and its various protonated forms at the B3LYP/6-31G(d) level of theory revealed that all species maintain the characteristic saddle-shaped conformation. researchgate.netrsc.org However, progressive protonation was found to induce dramatic changes in the interplanar angles between the facing aromatic rings. researchgate.netrsc.orgunime.it
Table 1: Selected DFT Functionals and Basis Sets in Oxacalix rsc.orgarene Research
| Study Focus | Functional(s) | Basis Set(s) | Reference(s) |
| Conformational Equilibrium | wB97XD, B97D, B3LYP, CAM-B3LYP | 6-31+G(d), 6-31G(d) | tandfonline.com |
| Geometry of Protonated Species | B3LYP | 6-31G(d) | researchgate.netrsc.orgunime.it |
| Protonation & Conformation | B3LYP | 6-311++G(d,p) | researchgate.net |
| Host-Guest Complex Structure | B3LYP | 6-31G | researchgate.net |
| Host-Guest Interaction Energy | M06-2X | 6-31G(d,p) | mdpi.com |
Understanding the electronic structure of oxacalix rsc.orgarenes is fundamental to their application in sensors and electronic materials. DFT is used to calculate the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key to describing electronic transitions and charge transfer processes. nih.govijcce.ac.ir The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that correlates with the chemical reactivity and kinetic stability of a molecule. nih.govrsc.org
For example, in a study of naphthalene-substituted oxacalixarenes, the HOMO-LUMO gap for an oxacalix nih.govarene derivative (8OA-N) was calculated to be 3.98 eV, significantly smaller than that of its precursors, indicating orbital overlap and altered electronic properties. nih.gov In host-guest systems, the distribution of these frontier orbitals is particularly insightful. For a complex between a naphthalene-oxacalix rsc.orgarene (4OA-N) and fullerene C60, calculations showed that the HOMO is distributed on the oxacalixarene host, while the LUMO is localized on the C60 guest. nih.govacs.org This spatial separation of orbitals indicates the potential for a photoinduced electron transfer (PET) process from the host to the guest. nih.govacs.org
The electronic properties can be further quantified using global reactivity descriptors derived from HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). ijcce.ac.ir These descriptors help in rationalizing the interaction of oxacalixarenes with various guests. ijcce.ac.ir For instance, DFT calculations on a di-naphthoylated oxacalix rsc.orgarene (DNOC) designed for Ce(III) sensing helped to predict the most probable structure of the host-guest complex, suggesting that the oxygen centers of the naphthoyl groups help stabilize the inclusion complex. rsc.org
Table 2: Calculated HOMO-LUMO Gaps for Selected Oxacalixarene Systems
| Compound/System | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Reference(s) |
| Naphthalene (B1677914) | - | - | 4.81 | nih.gov |
| 8OA | - | - | 5.29 | nih.gov |
| 8OA-N | - | - | 3.98 | nih.gov |
| 4N4OPz | - | - | 2.59 | rsc.org |
DFT calculations are valuable for elucidating the protonation behavior of ionizable oxacalix rsc.orgarenes, which is crucial for their function in aqueous media and pH-controlled molecular recognition. researchgate.net While experimental techniques like UV-Vis and ¹H NMR titrations are used to determine macroscopic protonation constants (log K), theoretical calculations provide insight into the specific protonation sites and the resulting conformational changes at a microscopic level. researchgate.netrsc.org
In a study of a water-soluble tetraamino-dihydroxy-oxacalix rsc.orgarene, a combination of spectrophotometric titrations and DFT calculations (B3LYP/6-311++G(d,p)) was employed. researchgate.net The experimental titration allowed for the determination of six discrete protonation constants. researchgate.net The DFT calculations then shed light on the conformational preferences of the macrocycle in its different protonation states, revealing how the sequential addition of protons affects the geometry and electronic structure of the host. researchgate.net This integrated approach demonstrated that only a specific protonation state—the tricationic form—was capable of effectively binding the paraquat (B189505) dication guest, highlighting a delicate balance between electrostatic forces and π-stacking interactions. researchgate.netrsc.orgunime.it
Table 3: Experimentally Determined Protonation Constants (log K) for Tetraamino-dihydroxy-oxacalix rsc.orgarene (1·Hn)
| Equilibrium | log K |
| log K₁ (1 + H⁺ ⇌ 1·H⁺) | 8.85 ± 0.05 |
| log K₂ (1·H⁺ + H⁺ ⇌ 1·2H²⁺) | 7.64 ± 0.05 |
| log K₃ (1·2H²⁺ + H⁺ ⇌ 1·3H³⁺) | 2.22 ± 0.04 |
| log K₄ (1·3H³⁺ + H⁺ ⇌ 1·4H⁴⁺) | 1.48 ± 0.04 |
| log K₅ (1·4H⁴⁺ + H⁺ ⇌ 1·5H⁵⁺) | < 1 |
| log K₆ (1·5H⁵⁺ + H⁺ ⇌ 1·6H⁶⁺) | < 1 |
Constants were determined from UV-Vis titrations with aqueous NaOH. Data sourced from reference researchgate.net.
Molecular Dynamics (MD) Simulations
While DFT provides static, time-averaged information, Molecular Dynamics (MD) simulations offer a powerful means to study the time-dependent behavior of oxacalix rsc.orgarenes and their complexes. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectories of molecules over time, providing insights into conformational dynamics, solvation effects, and the mechanisms of host-guest binding. nih.govnih.govnih.gov
MD simulations are particularly useful for understanding how oxacalix rsc.orgarene hosts behave in a solvent environment. A microsecond-long MD simulation of a poly(calix rsc.orgarene) in dichloromethane (B109758) revealed that solvent molecules frequently occupy the cavity of the macrocycle's cone conformation. nih.gov The study showed that a solvent molecule inside the cavity is often rapidly exchanged with another from the bulk solution, with some solvent molecules even migrating between the cavities of different macrocycle units. nih.gov This provides a dynamic picture of the host's cavity being an integral part of the solution structure, rather than an empty void waiting for a guest. Such simulations are crucial for understanding the role of the solvent in pre-organizing the host for guest binding.
MD simulations are extensively used to probe the stability and formation pathways of oxacalix rsc.orgarene host-guest complexes. rsc.orgnih.gov These simulations can complement experimental findings by elucidating the specific non-covalent interactions—such as hydrogen bonds, π-stacking, and van der Waals forces—that stabilize the complex. rsc.orgmdpi.com For instance, computational studies on an anthraquinone-appended oxacalix rsc.orgarene complexed with N-methyl-p-nitroaniline (MNA) showed that the complex was stabilized by a combination of van der Waals forces and hydrophobic contacts. rsc.orgresearchgate.net
In another study, MD simulations were performed to understand the selective fluorescence quenching of a sensor molecule, DMANSOC, in the presence of the explosive trinitrophenol (TNP). nih.gov The simulations provided a mechanistic explanation for the observed selectivity. nih.gov Furthermore, MD simulations combined with potential of mean force (PMF) calculations can be used to map the energy landscape of the binding process, revealing the most likely binding pathways and the stability of the resulting complexes. nih.gov These investigations of isolated host-guest complexes have shown that stability is often achieved when attractive interactions between the guest and the host's inner cavity are not overcome by thermal motion. nih.gov The insights gained from these simulations are vital for designing hosts with enhanced affinity and selectivity for specific guests.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of oxacalix rsc.orgarene research, it is instrumental in understanding host-guest interactions.
Prediction of Host-Guest Binding Modes
Molecular docking simulations are frequently employed to predict how guest molecules, ranging from small organic compounds to larger species, bind within the cavity or at the periphery of oxacalix rsc.orgarene hosts. These studies can reveal the specific intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, that govern the formation of the host-guest complex. rsc.org
For instance, docking studies have been used to elucidate the binding of nitroaromatic compounds, which are important environmental pollutants, to various functionalized oxacalix rsc.orgarenes. researchgate.netunica.it These simulations can predict the most stable binding pose of the guest within the host's cavity, providing a structural basis for the observed selectivity. researchgate.netunica.it For example, a study on two oxacalix rsc.orgarene derivatives, FON3PPh and PON3PPh, showed that the spatial orientation of guests like 4-nitrotoluene (B166481) (4-NT) and 2,6-dinitrotoluene (B127279) (2,6-DNT) within the host cavity leads to different selectivity patterns. researchgate.net
Furthermore, computational docking has been utilized to understand the inclusion behavior of fluorescent oxacalix rsc.orgarene-based receptors with various analytes. rsc.org In one study, the docking of N-methyl-p-nitroaniline (MNA) into an anthraquinone-appended oxacalix rsc.orgarene (DAQTNOC) revealed that the complex was stabilized by van der Waals forces and hydrophobic interactions. rsc.org
Assessment of Binding Affinity and Specificity
Beyond predicting the binding mode, molecular docking can provide a semi-quantitative assessment of the binding affinity, often expressed as a scoring function that estimates the free energy of binding. This allows for the computational screening of a library of potential guests against a particular oxacalix rsc.orgarene host to identify those with the highest predicted binding affinity.
Researchers have used these methods to rationalize the selective recognition of certain guests. For example, the binding abilities of FON3PPh for 4-NT and PON3PPh for 2,6-DNT were computationally determined and found to be consistent with experimental data. researchgate.netunica.it Similarly, studies on the complexation of an oxacalix rsc.orgarene carboxylate with various ammonium (B1175870) cations have shown that the binding strength is significantly influenced by the substituents on the guest molecule. rsc.orgnih.gov The introduction of aromatic groups in the guest was found to increase the binding ability, a phenomenon that can be explored and rationalized through docking and energy calculations. rsc.org
The following table summarizes findings from molecular docking studies on different oxacalix rsc.orgarene host-guest systems:
| Host | Guest(s) | Key Findings from Docking |
| FON3PPh | 4-Nitrotoluene (4-NT) | Preferential binding and specific spatial orientation predicted. researchgate.netunica.it |
| PON3PPh | 2,6-Dinitrotoluene (2,6-DNT) | Varied selectivity pattern due to conformational differences in the host cavity. researchgate.netunica.it |
| DAQTNOC | N-methyl-p-nitroaniline (MNA) | Complex stabilized by van der Waals forces and hydrophobic contacts. rsc.org |
| Oxacalix rsc.orgarene carboxylate | Organic ammonium cations | Binding strength influenced by guest substituents, particularly aromatic groups. rsc.orgnih.gov |
Emerging Trends and Future Directions in Oxacalix 1 Arene Chemistry
Development of Next-Generation Functional Materials
The unique structural features of oxacalix researchgate.netarenes make them ideal building blocks for novel functional materials. Their tunable cavities and the ease with which they can be functionalized allow for the creation of materials with specific properties. researchgate.net
Researchers have successfully synthesized oxacalix researchgate.netarenes with appended functional groups to create materials with applications in various fields. For example, the introduction of azobenzene (B91143) moieties has led to the development of photo-switchable materials. researchgate.net These materials can change their properties upon exposure to light, making them suitable for applications in optical data storage and molecular switches.
Another promising area is the development of oxacalix researchgate.netarene-based liquid crystals. By functionalizing the upper and lower rims of the oxacalix researchgate.netarene core with flexible alkyl chains, researchers have created compounds that exhibit liquid crystalline phases. acs.org These materials have potential applications in displays and sensors.
Furthermore, the incorporation of oxacalix researchgate.netarenes into polymer structures is being explored to create new hybrid materials with enhanced thermal and mechanical properties. The development of nonvolatile ternary memory devices using a stable tetranitro-oxacalix researchgate.netarene demonstrates their potential in ultra-high-density data storage. rsc.org
Advanced Sensing and Recognition Technologies
The pre-organized, three-dimensional cavity of oxacalix researchgate.netarenes makes them excellent candidates for the development of advanced sensors. rsc.org Their ability to form inclusion complexes through hydrogen bonding and pi-pi interactions is a key feature in their application for ion and molecule recognition. rsc.org
A notable example is the development of a rhodamine–tren-appended oxacalix researchgate.netarene as a dual-readout sensor for the selective recognition of mercury (Hg²⁺) and sulfide (B99878) (S²⁻) ions. rsc.orgrsc.org This sensor exhibits a distinct color change from yellow to pink and a "turn-on" fluorescence response upon binding with Hg²⁺ ions, with a low detection limit of 20.5 nM. rsc.orgrsc.org The subsequent addition of sulfide anions to the sensor-Hg²⁺ complex leads to a color change back to yellow and quenching of the fluorescence, allowing for the detection of S²⁻. rsc.org
Similarly, a pyrene-functionalized oxacalix researchgate.netarene has been developed for the selective detection of cyanide ions. researchgate.netnih.gov This sensor shows a significant color change and a red shift in its absorption spectrum upon interaction with cyanide, with a detection limit of 1.7 µM. researchgate.netnih.gov The sensing mechanism is based on the deprotonation of the -NH proton of the sensor upon addition of cyanide. researchgate.netnih.gov
Oxacalix researchgate.netarene-based chemosensors have also been designed for the detection of nitroaromatic compounds, which are common explosives. researchgate.netresearchgate.net A bi-naphthylated oxacalix researchgate.netarene has shown selective fluorescence quenching for 4-nitrotoluene (B166481) (4-NT) and 2,3-dinitrotoluene (B167053) (2,3-DNT). researchgate.net The development of portable "test strips" coated with these sensors allows for the rapid and visual detection of target analytes. nih.gov
| Sensor System | Target Analyte(s) | Detection Method | Limit of Detection (LOD) |
| Rhodamine–tren-appended oxacalix researchgate.netarene | Hg²⁺ and S²⁻ | Colorimetric and Fluorometric | 20.5 nM for Hg²⁺ |
| Pyrene (B120774) functionalized oxacalix researchgate.netarene | Cyanide (CN⁻) | Colorimetric and Fluorometric | 1.7 µM |
| Bi-naphthylated oxacalix researchgate.netarene | 4-Nitrotoluene (4-NT) and 2,3-Dinitrotoluene (2,3-DNT) | Fluorometric and Electrochemical | 34.1 nM for 4-NT, 36.7 nM for 2,3-DNT |
| Oxacalix researchgate.netarene-Ce(III) complex | As(V) and Cr(VI) oxyanions | Fluorometric | Below EPA permissible limits |
Catalysis and Reaction Control with Oxacalixresearchgate.netarenes
The well-defined cavities of oxacalix researchgate.netarenes can act as nanoreactors, providing a controlled environment for chemical reactions. This has led to their exploration as catalysts and for reaction control.
Titanium complexes of oxacalix researchgate.netarenes have been investigated as pre-catalysts for the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone. rsc.org These catalysts have shown moderate to good activity, and in some cases, can tolerate air and water during the polymerization process. rsc.org The polymerization is believed to proceed via a coordination-insertion mechanism. rsc.org
Palladium nanoparticles (PdNPs) stabilized by oxacalix researchgate.netarenes have been developed as highly efficient catalysts for C-C coupling reactions, such as the Heck and Suzuki reactions. nanobioletters.com The oxacalix researchgate.netarene acts as a capping agent, preventing the aggregation of the nanoparticles and enhancing their catalytic activity and stability. nanobioletters.com
The incorporation of nitrogen heterocycles into the oxacalix researchgate.netarene framework can lead to catalysts with precise hydrogen bonding capabilities and well-defined metal coordination sites. thieme-connect.com This opens up possibilities for designing highly selective catalysts for a variety of organic transformations.
Integration in Complex Supramolecular Architectures
The ability of oxacalix researchgate.netarenes to self-assemble and form complexes with other molecules makes them valuable components for the construction of intricate supramolecular architectures.
For instance, tetraamido-oxacalix researchgate.netarene derivatives have been shown to form dimerized slipped capsules in the solid state through intermolecular hydrogen bonding, encapsulating solvent molecules. researchgate.net In another example, four new supramolecular bowl-shaped materials derived from tetranitro oxacalix researchgate.netarene were found to self-assemble into a columnar hexagonal phase at room temperature. researchgate.net
Oxacalix researchgate.netarenes have also been used as scaffolds to create "molecular tweezers." A water-soluble tetraammonium-oxacalix researchgate.netarene was shown to bind the dicationic guest methyl viologen within its π-rich cleft. unime.it Furthermore, oxacalix researchgate.netarene-porphyrin conjugates have been synthesized, demonstrating selective recognition of fullerenes. mdpi.com An oxacalix rsc.orgarene rsc.orgpyrimidine-bis(Zn-porphyrin) tweezer, for example, showed excellent selectivity for C₇₀ over C₆₀. mdpi.com
The synthesis of oxacalix researchgate.netarene-bridged pillar rsc.orgarene dimers has led to the construction of chiral rotaxanes, which are mechanically interlocked molecules with potential applications in molecular machinery. researchgate.net
Methodological Advancements in Synthesis and Characterization
Recent years have seen significant progress in the synthesis and characterization of oxacalix researchgate.netarenes, making these molecules more accessible and their properties better understood.
The one-pot nucleophilic aromatic substitution (SɴAr) reaction is a highly efficient method for synthesizing oxacalix researchgate.netarenes. rsc.org This method has been refined to allow for the synthesis of a variety of functionalized derivatives. rsc.org For instance, a single-step synthesis of acetylene-substituted oxacalix researchgate.netarenes has been developed using 1,5-diethynyl-2,4-difluorobenzenes as electrophiles. acs.orgacs.org
Post-macrocyclization functionalization techniques have also been expanded. rsc.org Methods for the reduction of nitro groups and the hydrolysis of ester groups have been developed to create derivatives with desired solubility and functionality. rsc.org A significant development has been the use of an acid hydrolysis method for tert-butyl ester derivatives, overcoming difficulties associated with basic hydrolysis. rsc.org
Characterization techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and single-crystal X-ray analysis are crucial for determining the structure and conformation of these macrocycles. researchgate.netnih.gov Computational methods, including Density Functional Theory (DFT), are increasingly used to complement experimental findings and to predict the conformational preferences and host-guest interactions of oxacalix researchgate.netarenes. researchgate.net
| Synthetic Method | Key Features | Resulting Compounds |
| One-pot SɴAr reaction | High efficiency, often under thermodynamic control | Functionalized oxacalix researchgate.netarenes |
| Single-step synthesis | Use of diethynyl-difluorobenzene electrophiles | Acetylene-substituted oxacalix researchgate.netarenes |
| Post-macrocyclization | Reduction of nitro groups, hydrolysis of esters | Derivatives with tailored solubility and function |
Q & A
Q. How to design a collaborative study integrating this compound synthesis, computational modeling, and application testing?
- Methodological Answer : Establish interdisciplinary teams: synthetic chemists (functionalization), computational chemists (MD/DFT), and analytical experts (sensing assays). Use project management tools (e.g., Gantt charts) to align timelines. Publish datasets in repositories like Zenodo to ensure transparency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
